4-(Difluoromethoxy)-2-fluorobenzaldehyde
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCQRWDSMUIVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673306 | |
| Record name | 4-(Difluoromethoxy)-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214358-05-0 | |
| Record name | 4-(Difluoromethoxy)-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)-2-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-(Difluoromethoxy)-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-(Difluoromethoxy)-2-fluorobenzaldehyde, a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The strategic placement of its fluorine atoms and the reactive aldehyde group make it a valuable compound in medicinal chemistry for structure-activity relationship (SAR) studies.[1]
Core Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of the available data are predicted values and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1214358-05-0 | [1][2] |
| Molecular Formula | C₈H₅F₃O₂ | [1][2][3] |
| Molecular Weight | 190.12 g/mol | [1][2] |
| Appearance | Clear, colourless liquid | [2][4] |
| Boiling Point | 222.2 ± 35.0 °C (Predicted at 760 mmHg) | [1][2][3] |
| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Flash Point | 85.8 ± 20.8 °C | [3] |
| Refractive Index | 1.480 | [3] |
| Storage Temperature | 2-8°C | [2][4] |
| Polar Surface Area | 26.3 Ų | [3] |
| XLogP3 | 2.08 | [3] |
Experimental Protocols for Physical Property Determination
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the reviewed literature. However, this section outlines the standard methodologies that are typically employed for such characterizations.
1. Determination of Boiling Point: The boiling point is commonly determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid turns into a vapor is recorded. For accuracy, the pressure is recorded, and the boiling point is often reported at standard pressure (760 mmHg).
2. Measurement of Density: Density is typically measured using a pycnometer or a digital density meter. The procedure involves weighing the empty pycnometer, then weighing it again filled with a known volume of the substance. The density is then calculated by dividing the mass of the substance by its volume. Temperature control is crucial as density is temperature-dependent.
3. Determination of Refractive Index: The refractive index is measured using a refractometer. A small sample of the liquid is placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. This value is temperature-dependent and is typically reported at 20°C or 25°C.
4. Flash Point Measurement: The flash point can be determined using either an open-cup or a closed-cup apparatus. The closed-cup method is generally preferred for its higher precision. The sample is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the material will ignite.
The logical workflow for characterizing a novel chemical compound is illustrated in the diagram below.
Caption: Workflow for Chemical Property Determination.
Safety, Handling, and Storage
Based on available safety data sheets for structurally similar compounds, this compound should be handled with care in a well-ventilated area.
-
Handling: Avoid breathing vapors, mist, or gas.[5] Avoid contact with skin and eyes.[6] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3]
-
Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection (goggles or face shield).[7][8]
-
First Aid:
-
After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[6]
-
After Skin Contact: Wash with plenty of soap and water.[6]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperature is between 2-8°C.[2][4]
References
- 1. This compound [myskinrecipes.com]
- 2. 1214358-05-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 1214358-05-0 [m.chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-(Difluoromethoxy)-2-fluorobenzaldehyde
This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)-2-fluorobenzaldehyde, a key intermediate in the development of fluorinated pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Compound Properties
This compound is a substituted aromatic aldehyde. The presence of both a difluoromethoxy group and a fluorine atom on the benzene ring, coupled with a reactive aldehyde functional group, makes it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Weight | 190.12 g/mol | [1][2][3] |
| Molecular Formula | C₈H₅F₃O₂ | [1][3] |
| CAS Number | 1214358-05-0 | [1][2][3][4] |
| Boiling Point | 222.2 ± 35.0 °C (Predicted) | [1][2][3] |
| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Storage Temperature | 2-8°C | [1][2] |
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[3] The aldehyde functional group allows for straightforward chemical modifications, such as condensation and cross-coupling reactions, enabling its incorporation into larger, more complex molecular structures.[3]
The strategic placement of fluorine atoms and the difluoromethoxy group enhances the metabolic stability and bioavailability of the final compounds, a desirable trait in drug candidates.[3][5] This makes the compound particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.[3]
A structurally similar compound, 4-(difluoromethoxy)-3-methoxybenzaldehyde, is a key intermediate in the synthesis of Roflumilast.[5] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[5] The difluoromethoxy group in these types of molecules is known to improve metabolic stability and lipophilicity, which are important pharmacokinetic properties.[5]
Experimental Protocols: Synthesis of a Related Compound
Synthesis of 4-(Difluoromethoxy)benzaldehyde
This procedure describes the synthesis of 4-(difluoromethoxy)benzaldehyde from p-hydroxybenzaldehyde and difluorochloromethane.[6]
Materials:
-
p-Hydroxybenzaldehyde
-
Isopropanol
-
18-crown-6 ether
-
Sodium hydroxide
-
Difluorochloromethane
Procedure:
-
In a 1 L four-necked round-bottomed flask equipped with a thermometer, reflux condenser, mechanical stirrer, and gas introduction tube, add 50 g (0.41 mol) of p-hydroxybenzaldehyde and 400 mL of isopropanol.[6]
-
Stir the mixture for 20 minutes.[6]
-
Slowly add a 120 mL aqueous solution containing 5 g of 18-crown-6 ether and 106.3 g (2.665 mol) of sodium hydroxide dropwise.[6]
-
After the addition is complete, continue stirring for 30 minutes.[6]
-
Introduce difluorochloromethane gas into the reaction mixture.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, the reaction mixture would typically be worked up by quenching, extraction with an organic solvent, and purification of the crude product, for example, by distillation or chromatography, to yield 4-(difluoromethoxy)benzaldehyde.
References
- 1. 1214358-05-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound CAS#: 1214358-05-0 [m.chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. nbinno.com [nbinno.com]
- 6. 4-(DIFLUOROMETHOXY)BENZALDEHYDE CAS#: 73960-07-3 [m.chemicalbook.com]
A Technical Guide to 4-(Difluoromethoxy)-2-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery
Introduction: 4-(Difluoromethoxy)-2-fluorobenzaldehyde is a fluorinated aromatic aldehyde that serves as a valuable building block in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and the difluoromethoxy group into organic molecules can significantly enhance their pharmacological properties. The presence of fluorine can improve metabolic stability, binding affinity, and lipophilicity of drug candidates[1][2]. The difluoromethoxy group, in particular, is noted for its ability to modulate molecular properties such as hydrogen bonding capacity and polarity, making it a desirable feature in the design of novel therapeutic agents[3]. This technical guide provides an in-depth overview of the structure, properties, synthesis, and applications of this compound for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a disubstituted benzaldehyde derivative. The core structure consists of a benzene ring functionalized with an aldehyde group (-CHO), a fluorine atom (-F) at position 2, and a difluoromethoxy group (-OCHF₂) at position 4.
Chemical Structure:
Physicochemical Properties:
The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 1214358-05-0 | [4] |
| Molecular Formula | C₈H₅F₃O₂ | [5][6] |
| Molecular Weight | 190.12 g/mol | [5][6] |
| Appearance | Clear, colourless liquid | [4][5] |
| Boiling Point | 222.2 ± 35.0 °C (Predicted) | [5][6] |
| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Storage | 2-8°C, Room temperature, dry | [4][5][6] |
| MDL Number | MFCD11847162 | [6] |
Synthesis and Experimental Protocols
A plausible synthetic workflow is illustrated below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is based on established methods for the difluoromethylation of phenols[7][9].
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzaldehyde (1.0 eq), a suitable base such as sodium carbonate (3.0 eq), and a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Addition of Reagent: Add the difluoromethylating agent, such as sodium chlorodifluoroacetate (1.5-2.0 eq), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and acidify with a dilute acid (e.g., 1M HCl) to a pH of 5-6[7].
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound[9].
Applications in Drug Discovery and Medicinal Chemistry
This compound is a key intermediate in the synthesis of complex bioactive molecules. Its utility stems from the reactive aldehyde group and the beneficial properties imparted by the fluorinated substituents.
-
Pharmaceutical Intermediate: The compound serves as a crucial starting material or intermediate for synthesizing active pharmaceutical ingredients (APIs)[6]. For instance, the structurally related 4-(difluoromethoxy)-3-methoxybenzaldehyde is a key building block for Roflumilast, a PDE4 inhibitor for treating COPD[10]. This highlights the importance of the difluoromethoxy benzaldehyde scaffold in drug synthesis.
-
Enhanced Pharmacokinetics: The difluoromethoxy group often improves metabolic stability and lipophilicity, which are critical pharmacokinetic properties for drug candidates[3][10].
-
Versatile Chemical Handle: The aldehyde functionality allows for a wide range of chemical transformations, such as condensation reactions, reductive aminations, and the formation of Schiff bases, enabling its incorporation into diverse molecular frameworks[1][11]. This versatility is crucial for structure-activity relationship (SAR) studies[6].
Example of a Key Reaction: Claisen-Schmidt Condensation
A common and important reaction for benzaldehydes in drug discovery is the Claisen-Schmidt condensation to form chalcones, which are precursors to many heterocyclic compounds with a wide range of biological activities, including anticancer effects[12].
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1214358-05-0 [m.chemicalbook.com]
- 5. 1214358-05-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound [myskinrecipes.com]
- 7. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 8. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 9. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Organic Solvent Solubility of 4-(Difluoromethoxy)-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(Difluoromethoxy)-2-fluorobenzaldehyde (CAS No. 1214358-05-0) is a substituted benzaldehyde derivative. Its molecular structure, featuring a polar carbonyl group and a difluoromethoxy group, alongside a fluorinated benzene ring, suggests a nuanced solubility profile in organic solvents. The aldehyde functional group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules. Understanding its behavior in different solvent environments is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.
Predicted Solubility Profile
Based on the general principles of "like dissolves like," this compound, a polar aromatic aldehyde, is expected to be soluble in a range of common organic solvents. The presence of the polar carbonyl (C=O) group allows for dipole-dipole interactions with polar solvents.
Qualitative Solubility of Structurally Similar Compounds:
To provide a framework for estimating the solubility of this compound, the table below summarizes the qualitative solubility of benzaldehyde, a structurally related compound.
| Solvent Classification | Examples | Predicted Solubility of Benzaldehyde |
| Polar Protic | Methanol, Ethanol | Soluble |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble |
| Nonpolar | Toluene, Hexane | Soluble |
Note: This table is based on the general solubility of benzaldehyde and serves as an estimation. Experimental verification is crucial for obtaining precise solubility data for this compound.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with their own experimental data.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Acetone | 25 | Data not available | Data not available |
| Dichloromethane | 25 | Data not available | Data not available |
| Ethyl Acetate | 25 | Data not available | Data not available |
| Toluene | 25 | Data not available | Data not available |
| Hexane | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent.
4.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or flasks
-
Vacuum oven or desiccator
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is ensured when a visible amount of undissolved solute remains.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The solution should be continuously agitated during this time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or flask to remove any undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until all the solvent has evaporated. Alternatively, a desiccator under vacuum can be used.
-
Once the solvent is completely removed, accurately weigh the evaporation dish containing the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.
-
The solubility can then be expressed in g/L or converted to mol/L using the molecular weight of this compound (190.12 g/mol ).
-
4.3. Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of solubility.
Signaling Pathways and Logical Relationships
The determination of solubility does not directly involve biological signaling pathways. However, the logical relationship in selecting an appropriate solvent for a reaction involving this compound can be visualized. The ideal solvent should fully dissolve the reactants while not reacting with them or inhibiting the desired chemical transformation.
Caption: Logical workflow for solvent selection in a chemical reaction.
Conclusion
While quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers. By understanding the expected solubility based on chemical principles and employing the detailed experimental protocol provided, scientists can confidently determine the solubility of this important compound in various organic solvents, thereby facilitating its effective use in research and development.
In-Depth Technical Safety Guide: 4-(Difluoromethoxy)-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is an in-depth technical guide compiled from available safety and physical property data for 4-(Difluoromethoxy)-2-fluorobenzaldehyde (CAS No. 1214358-05-0). A complete, official Safety Data Sheet (SDS) from a regulatory body or major chemical manufacturer was not publicly available at the time of writing. The information herein is provided for guidance and should be supplemented with internal safety assessments and used with caution.
Chemical Identification and Physical Properties
This section summarizes the key identifiers and physical characteristics of this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1214358-05-0 |
| Molecular Formula | C₈H₅F₃O₂[1][2] |
| Molecular Weight | 190.12 g/mol [2] |
| Canonical SMILES | C1=CC(=C(C=C1C=O)F)OC(F)F |
| InChI Key | YYCQRWDSMUIVEY-UHFFFAOYSA-N[1] |
| Physical Property | Value |
| Boiling Point | 222.2 ± 35.0 °C at 760 mmHg[1][3] |
| Density | 1.4 ± 0.1 g/cm³[1] |
| Flash Point | 85.8 ± 20.8 °C[1] |
| Refractive Index | 1.480[1] |
| Appearance | Clear, colorless liquid[4] |
Hazard Identification and Classification
Based on available supplier information, this compound is classified under the Globally Harmonized System (GHS) as follows.[1]
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not available in the public domain. The hazard classifications are based on supplier assessments. General methodologies for assessing the identified hazards are described below.
Skin Irritation/Corrosion (OECD TG 404): This test guideline describes procedures for assessing the potential of a substance to cause skin irritation or corrosion. Typically, the substance is applied to the skin of a test animal (often a rabbit) for a defined period, and the skin is observed for signs of erythema (redness) and edema (swelling).
Serious Eye Damage/Eye Irritation (OECD TG 405): This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or damage. The substance is applied to the eye of a test animal, and the cornea, iris, and conjunctiva are examined for lesions and other effects.
Acute Inhalation Toxicity (OECD TG 403): This test is designed to determine the toxicity of a substance when inhaled. Animals are exposed to the substance in the air for a specified duration, and mortality and other toxic effects are observed.
Handling, Storage, and First Aid
The following workflows for handling, storage, and first aid are derived from the precautionary statements associated with the compound.[1]
Recommended Handling and Personal Protective Equipment (PPE) Workflow
Caption: Recommended workflow for handling this compound, emphasizing ventilation and PPE.
Storage Requirements
| Condition | Requirement | Precautionary Statement |
| Atmosphere | Store under an inert atmosphere. | - |
| Temperature | 2-8°C[4] | - |
| Container | Keep container tightly closed. | P403+P233 |
| Location | Store in a well-ventilated place. | P403+P233 |
| Security | Store locked up. | P405 |
First Aid and Emergency Response Logic
Caption: Logical flow of first aid procedures in case of exposure to this compound.
Toxicological Information
Quantitative toxicological data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound are not publicly available. The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon exposure.
Fire-Fighting Measures
Detailed fire-fighting guidance is not available. However, based on the flash point of 85.8 ± 20.8 °C, it is a combustible liquid. Standard procedures for combustible chemical fires should be followed.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations.[1] The compound should be treated as hazardous waste. Do not allow it to enter drains or waterways.
Conclusion
This compound is a combustible liquid that poses hazards of skin, eye, and respiratory irritation. While a comprehensive, official SDS is not publicly available, the information gathered from chemical suppliers provides a foundational understanding of its safety profile. All handling should be conducted by trained personnel in well-ventilated areas with appropriate personal protective equipment. In the absence of detailed toxicological and environmental data, a conservative approach to handling and disposal is strongly recommended.
References
The Difluoromethoxy Group: A Comprehensive Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for fine-tuning the pharmacokinetic and physicochemical properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety. This technical guide provides an in-depth overview of the core properties of the difluoromethoxy group, its synthesis, its impact on key drug-like attributes, and its application in approved therapeutics.
Physicochemical Properties of the Difluoromethoxy Group
The difluoromethoxy group imparts a unique combination of steric and electronic properties that significantly influence a molecule's behavior in a biological system. It is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.
Lipophilicity and Solubility
The -OCF₂H group generally increases lipophilicity compared to a methoxy (-OCH₃) group, though to a lesser extent than the more common trifluoromethoxy (-OCF₃) group.[1] This moderate increase in lipophilicity can enhance a compound's permeability across biological membranes, potentially improving oral absorption. However, the overall effect on lipophilicity is context-dependent and can be influenced by the electronic nature of the scaffold to which it is attached.[1]
Electronic Effects and Hydrogen Bonding Capability
With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is characterized as a weak electron-withdrawing group.[1] A key and distinguishing feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This unique capability enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This can be particularly advantageous for improving metabolic stability while maintaining crucial hydrogen bond interactions with biological targets.[1]
Comparative Physicochemical Data
The following table summarizes key physicochemical parameters for the difluoromethoxy group in comparison to other commonly used functional groups on a phenyl scaffold.
| Property | H | OH | OCH₃ | OCF₂H | OCF₃ |
| LogP (Anisole derivatives) | 2.11[2] | 1.48 (Phenol)[3] | 2.11[2] | ~2.4 (Calculated) | 3.2 (Calculated)[4] |
| pKa (Phenol derivatives) | 9.99[5] | 9.99[5] | 10.21[6] | ~8.7-9.2 (Predicted)[7] | 8.68 (for 4-CF3-phenol)[8] |
| Hammett Constant (σp) | 0.00 | -0.37[1] | -0.27[9] | +0.14[1] | +0.36[9] |
| Hansch Parameter (π) | 0.00 | -0.67 | -0.02 | ~0.29 (Calculated) | +1.04[10] |
Impact on Pharmacokinetics and Metabolic Stability
A primary driver for the incorporation of the difluoromethoxy group in drug design is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.
Blocking Metabolic Hotspots
The -OCF₂H group is often employed as a metabolically robust replacement for the methoxy (-OCH₃) group, which is prone to O-demethylation, a common and often rapid metabolic pathway. By blocking this metabolic "hotspot," the difluoromethoxy group can lead to a longer plasma half-life and improved bioavailability of a drug candidate. However, it is important to note that the metabolic fate of the molecule may shift to other positions on the scaffold.
Synthesis of Difluoromethoxy-Containing Compounds
The introduction of the difluoromethoxy group can be achieved through various synthetic routes. A common method involves the reaction of a phenol with a difluorocarbene source.
General Synthetic Protocol: O-Difluoromethylation of Phenols
This protocol outlines a general procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol using sodium chlorodifluoroacetate as the difluorocarbene precursor.
Materials:
-
Phenol derivative
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).
-
Heat the mixture to 90-100 °C.
-
Add sodium chlorodifluoroacetate (2.0-3.0 equivalents) portion-wise over a period of 1-2 hours.
-
Maintain the reaction at 90-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.
Applications in FDA-Approved Drugs
The utility of the difluoromethoxy group is exemplified by its presence in several successful drug molecules.
Pantoprazole (Protonix®)
Pantoprazole is a proton pump inhibitor (PPI) used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring of pantoprazole is crucial for its chemical stability and contributes to its mechanism of action.[1] Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach.[1]
Roflumilast (Daliresp®)
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes to its potency and metabolic stability. Roflumilast works by inhibiting PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and leads to a reduction in inflammatory responses.
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the LogP of a compound.
Materials:
-
Test compound
-
1-Octanol (reagent grade, pre-saturated with water)
-
Purified water (pre-saturated with 1-octanol)
-
Glassware (flasks or vials with stoppers)
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Phases: Pre-saturate the 1-octanol by shaking it with water for 24 hours and allowing the layers to separate. Similarly, pre-saturate the water with 1-octanol.
-
Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.
-
Partitioning: Add a known volume of the stock solution to a flask containing known volumes of both the pre-saturated 1-octanol and water. The final concentration of the compound should be within the linear range of the analytical method.
-
Equilibration: Stopper the flask and shake it for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the 1-octanol (C_oct) and water (C_wat) layers using a validated analytical method.
-
Calculation: Calculate the LogP value using the following equation: LogP = log₁₀ (C_oct / C_wat)
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile or other suitable quenching solvent containing an internal standard
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Prepare a working solution of the test compound in buffer. Thaw the liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a 96-well plate or microcentrifuge tubes, pre-warm a mixture of the liver microsomes and the test compound in phosphate buffer at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solvent (e.g., acetonitrile with an internal standard).
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) using the following equations:
-
t₁/₂ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL)
-
Workflow for Evaluating a Difluoromethoxy Analog
The decision to incorporate a difluoromethoxy group and the subsequent evaluation of the resulting analog typically follows a structured workflow in drug discovery.
Conclusion
The difluoromethoxy group offers a unique and advantageous profile for medicinal chemists. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds. By replacing metabolically labile groups, the -OCF₂H moiety can enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery and development.
References
- 1. web.viu.ca [web.viu.ca]
- 2. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 9. Hammett substituent constants [stenutz.eu]
- 10. researchgate.net [researchgate.net]
role of fluorine in drug design
An In-depth Technical Guide to the Role of Fluorine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine, the most electronegative element, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its strategic incorporation into drug candidates can profoundly influence a molecule's pharmacological profile, enhancing properties from metabolic stability to target affinity.[2][3] Approximately 25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its utility in overcoming common drug development hurdles.[4] This guide provides a comprehensive overview of the multifaceted roles of fluorine in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.
Core Physicochemical Effects of Fluorination
The introduction of fluorine can modulate a range of molecular properties critical for a drug's success. These effects stem from its unique characteristics: a small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond.[2]
Enhanced Metabolic Stability
One of the most common applications of fluorine is to block metabolic "soft spots" in a drug molecule.[2][5] Lipophilic compounds are often subject to oxidative metabolism by cytochrome P450 (CYP450) enzymes in the liver.[2] Replacing a hydrogen atom with a fluorine atom at a metabolically labile position can prevent this oxidation, as the C-F bond is significantly stronger and more resistant to cleavage than a C-H bond.[2][4] This "metabolic blocking" can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.[1][6]
For example, in the SGLT2 inhibitor empagliflozin, fluorine substitution on the aryl ring prevents oxidative hydroxylation, which was crucial for achieving once-daily oral dosing.[1] Similarly, the p-fluoro substituent on melphalan flufenamide enhances its metabolic stability compared to non-fluorinated melphalan analogs.[7]
Table 1: Impact of Fluorination on Metabolic Stability
| Compound Pair | Fluorination Site | Key Finding | Reference |
| Empagliflozin vs. Non-fluorinated analog | Aryl ring | Improved metabolic stability by preventing oxidative hydroxylation. | [1] |
| Melphalan flufenamide vs. Melphalan analogs | p-fluoro on phenyl | Enhanced metabolic stability over non-fluorinated analogs. | [7] |
| PI3K Inhibitors (Pyridyl Ring Series) | Difluorination | Increased oral bioavailability and decreased clearance without loss of potency. | [1] |
| Camptothecin analogs | Methylenedioxy | Difluorination provided metabolic stability, allowing for oral administration. | [8] |
Modulation of Binding Affinity
Fluorination can significantly enhance a ligand's binding affinity for its target protein through several mechanisms.[2][9] These include direct interactions with the protein, such as hydrogen bonds and multipolar interactions, or indirect effects, like altering the conformation of the molecule to better fit the binding pocket.[2][9]
-
Direct Interactions : The polarized C-F bond can engage in favorable electrostatic and multipolar interactions with protein backbones, particularly with carbonyl groups (C–F···C=O interactions).[9]
-
Hydrophobic Interactions : Fluorine's ability to increase lipophilicity can strengthen hydrophobic interactions between the drug and the target's binding site.[10] For instance, the 4-fluorophenoxy substituent in the BTK inhibitor ibrutinib enhances binding by stabilizing interactions within a hydrophobic pocket.[1]
-
Conformational Effects : Fluorine substitution can induce a specific conformation that is more favorable for binding.[1]
Table 2: Impact of Fluorination on Binding Affinity
| Compound Pair | Target | Fluorination Effect | Quantitative Change | Reference |
| Enoxacin vs. Naphthyridine (non-fluorinated) | DNA Gyrase | C-6 fluorine improves gyrase-complex binding. | 15-fold greater gyrase activity. | [2] |
| Thrombin Inhibitors | Thrombin | Introduction of fluorine into the benzyl ring. | Enhanced binding affinity by 6-fold. | [9] |
| PARP Inhibitors (Isoquinoline series) | PARP2 | 7-F substitution on the isoquinoline core. | IC50 decreased from 1,200 nM to 800 nM. | [11] |
| Ezetimibe | NPC1L1 | para-fluorophenyl group enhances target binding. | - | [1] |
Alteration of Physicochemical Properties: pKa and Lipophilicity
Fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups.[2][4][7] This is a critical parameter as it influences a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its target.[12][13] Generally, placing fluorine near a basic amine will lower its pKa, making it less basic.[2][12] This can improve bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug.[2]
The effect of fluorine on lipophilicity (logP) is nuanced. While fluorination of an aromatic ring or π-system typically increases lipophilicity, fluorination of an aliphatic chain can sometimes decrease it.[7][14] This modulation is a powerful tool for balancing properties like membrane permeability and aqueous solubility.[2][7] For example, the para-trifluoromethyl group in fluoxetine increases its lipophilicity, which enhances CNS penetration.[1]
Table 3: Impact of Fluorination on Physicochemical Properties
| Compound Series | Property Measured | Fluorination Effect | Quantitative Change (Predicted) | Reference |
| 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | pKa | 7-F substitution lowers the predicted pKa. | pKa: 6.8 (H) vs. 6.5 (F) | [11] |
| 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | clogP | 7-F substitution increases the predicted lipophilicity. | clogP: 2.5 (H) vs. 2.7 (F) | [11] |
| PDE9 Inhibitors (N-methyl lactam series) | pKa | Fluorination lowers pyrrolidine basicity. | ΔpKa of 1.5 - 1.6 units. | [12] |
Key Experimental Protocols
Reproducible and standardized assays are crucial for evaluating the impact of fluorination. Below are detailed methodologies for assessing key drug properties.
Protocol 1: In Vitro Metabolic Stability (Liver Microsomes)
This assay measures the rate at which a compound is metabolized by liver enzymes, primarily CYP450s.[6][15]
Methodology:
-
Preparation :
-
Incubation :
-
In a 96-well plate, combine the phosphate buffer, liver microsomes (e.g., final concentration of 0.5 mg/mL), and the test compound (e.g., final concentration of 1 µM).[15]
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[15]
-
-
Time Points & Quenching :
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile, often containing an internal standard for analytical purposes.[15]
-
-
Analysis :
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[11]
-
-
Data Interpretation :
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line gives the rate of elimination (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) from the half-life and incubation conditions.[15]
-
Protocol 2: Binding Affinity (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[17]
Methodology:
-
Sample Preparation :
-
Prepare solutions of the target protein and the ligand (test compound) in the same buffer to avoid heat of dilution artifacts.
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter cell.
-
Determine the concentrations of protein and ligand accurately.
-
-
Instrument Setup :
-
Load the target protein into the sample cell of the calorimeter.
-
Load the ligand into the injection syringe.
-
Set the experimental parameters: temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration :
-
Perform a series of small, sequential injections of the ligand from the syringe into the sample cell containing the protein.
-
The instrument measures the heat change after each injection relative to a reference cell.[17]
-
-
Data Analysis :
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting sigmoidal binding isotherm to a suitable binding model to extract the thermodynamic parameters: KD, n, and ΔH.[17]
-
Protocol 3: Lipophilicity (Shake-Flask Method for logP)
This is the gold standard method for experimentally determining the partition coefficient (P) of a compound between n-octanol and water.[18][19]
Methodology:
-
Preparation :
-
Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and pre-saturate it with n-octanol.
-
Prepare an n-octanol phase and pre-saturate it with the aqueous buffer. This minimizes volume changes during the experiment.
-
Prepare a stock solution of the test compound in one of the phases.
-
-
Partitioning :
-
Combine known volumes of the pre-saturated n-octanol and aqueous phases in a flask or vial.
-
Add a known amount of the test compound.
-
Seal the container and shake it vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow the system to reach equilibrium.
-
-
Phase Separation :
-
Allow the two phases to separate completely. Centrifugation may be required to break up emulsions.
-
-
Quantification :
-
Carefully take an aliquot from each phase (n-octanol and aqueous).
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[18]
-
-
Calculation :
-
Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in water].
-
The lipophilicity is expressed as logP.
-
Visualizations: Workflows and Concepts
Logical Workflow for Fluorine Scanning
The following diagram illustrates a typical workflow for incorporating and evaluating fluorine in a lead optimization project.
Caption: A workflow for the evaluation of fluorinated analogs in drug discovery.
Key Effects of Fluorine on Drug Properties
This diagram summarizes the primary ways fluorine substitution can favorably alter a drug candidate's properties.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 7. mdpi.com [mdpi.com]
- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijirss.com [ijirss.com]
- 14. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorinated Benzaldehydes for Researchers and Drug Development Professionals
Introduction
Fluorinated benzaldehydes are a pivotal class of synthetic intermediates that have garnered significant attention in medicinal chemistry, agrochemical research, and materials science. The strategic incorporation of fluorine atoms onto the benzaldehyde scaffold imparts unique physicochemical properties, including altered electronic effects, enhanced metabolic stability, and improved pharmacokinetic profiles of derivative compounds.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated benzaldehydes, with a focus on providing practical experimental details and data for researchers and professionals in drug development.
The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, such as condensation reactions, Grignard additions, and Wittig reactions, enabling the construction of complex molecular architectures.[2][3] The presence of one or more fluorine atoms on the aromatic ring modulates the reactivity of the aldehyde group and the phenyl ring, influencing reaction outcomes and the biological activity of the resulting products.[1] This guide will delve into the common synthetic routes to these valuable building blocks, present their key physicochemical and spectroscopic data in a comparative format, and provide detailed experimental protocols for their preparation and characterization.
Physicochemical and Spectroscopic Properties of Fluorinated Benzaldehydes
The position and number of fluorine substituents on the benzaldehyde ring significantly influence the compound's physical and spectroscopic properties. The following tables summarize key quantitative data for a selection of mono-, di-, and trifluorinated benzaldehydes to facilitate comparison.
Table 1: Physicochemical Properties of Selected Fluorinated Benzaldehydes
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL @ 25°C) | Refractive Index (n20/D) |
| 2-Fluorobenzaldehyde | 446-52-6 | C₇H₅FO | 124.11 | -44.5 | 175 | 1.18 | 1.518 |
| 3-Fluorobenzaldehyde | 456-48-4 | C₇H₅FO | 124.11 | -10 | 173 | 1.174 | 1.518 |
| 4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO | 124.11 | -10 | 181 | 1.157 | 1.521 |
| 2,4-Difluorobenzaldehyde | 1550-35-2 | C₇H₄F₂O | 142.10 | - | 178-180 | 1.305 | 1.492 |
| 2,6-Difluorobenzaldehyde | 433-28-3 | C₇H₄F₂O | 142.10 | 15-17 | 198-200 | 1.31 | 1.503 |
| 3,4-Difluorobenzaldehyde | 34036-07-2 | C₇H₄F₂O | 142.10 | 33-36 | 185-187 | - | - |
| 2,4,6-Trifluorobenzaldehyde | 58551-83-0 | C₇H₃F₃O | 160.09 | 29-32 | 165-167 | - | - |
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 89763-93-9 | C₈H₄F₄O | 192.11 | - | 118-119 | 1.41 | 1.45 |
Note: Some data, particularly for less common isomers, may have slight variations depending on the source.
Table 2: Spectroscopic Data for Monofluorobenzaldehyde Isomers
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |
| 2-Fluorobenzaldehyde | 10.4 (s, 1H, CHO), 7.9 (t, 1H, Ar-H), 7.6 (q, 1H, Ar-H), 7.3 (t, 1H, Ar-H), 7.2 (t, 1H, Ar-H) | 188.5 (d, J=4.1 Hz), 164.2 (d, J=259.9 Hz), 136.5 (d, J=8.8 Hz), 130.2, 124.8 (d, J=14.3 Hz), 124.7 (d, J=3.1 Hz), 116.9 (d, J=21.9 Hz) | -114.2 | 1705 (C=O), 1610, 1580 (C=C), 1230 (C-F) |
| 3-Fluorobenzaldehyde | 9.9 (s, 1H, CHO), 7.7-7.5 (m, 3H, Ar-H), 7.3 (m, 1H, Ar-H) | 190.9 (d, J=2.1 Hz), 163.0 (d, J=248.5 Hz), 138.2 (d, J=6.5 Hz), 130.8 (d, J=7.8 Hz), 125.8 (d, J=2.9 Hz), 121.7 (d, J=21.7 Hz), 113.8 (d, J=22.5 Hz) | -112.5 | 1700 (C=O), 1600, 1585 (C=C), 1250 (C-F) |
| 4-Fluorobenzaldehyde | 9.9 (s, 1H, CHO), 7.9 (dd, 2H, Ar-H), 7.2 (t, 2H, Ar-H)[4] | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz)[4] | -102.4[4] | 1701 (C=O), 1605, 1590 (C=C), 1240 (C-F) |
Note: J values are coupling constants in Hz. Spectroscopic data can vary slightly based on solvent and instrument.
Synthesis of Fluorinated Benzaldehydes
Several synthetic strategies are employed for the preparation of fluorinated benzaldehydes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Halogen-Exchange (Halex) Reaction
The Halex reaction is a widely used industrial method for producing fluorinated aromatic compounds, including fluorobenzaldehydes. This method involves the substitution of a chlorine or bromine atom with fluorine using a fluoride salt, typically potassium fluoride (KF), in a high-boiling polar aprotic solvent.[5]
Formylation of Fluorinated Benzenes
Direct formylation of a fluorinated benzene derivative is another common approach. The Gattermann-Koch reaction, which utilizes carbon monoxide and a Lewis acid catalyst, is a classic example.[3]
Oxidation of Fluorinated Toluenes
Fluorinated toluenes can be oxidized to the corresponding benzaldehydes. This can be achieved through side-chain chlorination followed by hydrolysis, or by direct oxidation.[2][6]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of representative fluorinated benzaldehydes.
Protocol 1: Synthesis of 4-Fluorobenzaldehyde via Halogen-Exchange
This protocol is adapted from literature procedures describing the fluorination of 4-chlorobenzaldehyde using potassium fluoride.[7]
Materials:
-
4-Chlorobenzaldehyde
-
Spray-dried potassium fluoride (KF)
-
Tetraphenylphosphonium bromide (Ph₄PBr) (Phase-transfer catalyst)
-
Nitrobenzene (solvent)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Standard laboratory glassware for workup and distillation
Procedure:
-
To a 500 mL three-necked round-bottom flask, add 4-chlorobenzaldehyde (14.06 g, 0.1 mol), spray-dried potassium fluoride (17.43 g, 0.3 mol), tetraphenylphosphonium bromide (4.19 g, 0.01 mol), and nitrobenzene (200 mL).
-
Flush the flask with nitrogen and maintain a nitrogen atmosphere throughout the reaction.
-
Heat the reaction mixture to 210°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 8-10 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble salts and wash the solid residue with dichloromethane.
-
Combine the filtrate and washings and wash with water to remove any remaining salts and the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the dichloromethane.
-
Purify the crude product by vacuum distillation to obtain 4-fluorobenzaldehyde as a colorless to light yellow liquid.
Protocol 2: Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene
This protocol describes the synthesis via side-chain chlorination followed by hydrolysis.[6]
Materials:
-
2-Chloro-6-fluorotoluene
-
Chlorine gas
-
Phosphorus trichloride (optional)
-
Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃)
-
Water
-
Alkali solution (e.g., sodium carbonate)
-
500 mL four-necked glass reaction flask with reflux condenser, gas inlet, and thermometer
-
Metal halide lamp for UV irradiation
-
Apparatus for reduced pressure distillation
Procedure: Step 1: Side-Chain Chlorination
-
Set up the four-necked flask with the reflux condenser, gas inlet, thermometer, and place the metal halide lamp adjacent to the flask.
-
Add 2-chloro-6-fluorotoluene (e.g., 250 g) and optionally a small amount of phosphorus trichloride (to improve product quality) to the flask.
-
Heat the reaction mixture to approximately 180°C under UV irradiation.
-
Introduce chlorine gas into the reaction mixture. Monitor the reaction by GC until the starting material is consumed and the desired chlorinated intermediates (primarily 2-chloro-6-fluorobenzyl dichloride) are formed.
Step 2: Hydrolysis
-
To the crude chlorinated mixture in the reaction flask, add the iron-based solid superacid catalyst (e.g., 1 g).
-
At a temperature of 150°C, slowly add water (e.g., 40 g) dropwise over a period of 3 hours.
-
Maintain the temperature and stir for an additional 4 hours to ensure complete hydrolysis.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 80-100°C.
-
Add an alkali solution to neutralize the mixture to a pH of ≥ 8 and stir.
-
Allow the layers to separate and collect the organic phase.
-
Purify the organic phase by reduced pressure distillation to obtain 2-chloro-6-fluorobenzaldehyde.
Applications in Drug Discovery
Fluorinated benzaldehydes are crucial building blocks in the synthesis of a wide range of pharmacologically active molecules. Their incorporation can lead to enhanced biological activity and improved drug-like properties.
Role in the Development of EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and its signaling pathway is implicated in cell proliferation, survival, and migration.[8] Overexpression or mutation of EGFR is associated with various cancers.[8] Small molecule inhibitors of EGFR, such as gefitinib and erlotinib, have shown clinical success. Many of these inhibitors are synthesized using fluorinated intermediates, including fluorinated benzaldehydes, to improve their binding affinity and pharmacokinetic properties.
The following diagram illustrates a simplified EGFR signaling pathway, which is a target for inhibitors derived from fluorinated benzaldehydes.
Conclusion
Fluorinated benzaldehydes are indispensable synthetic intermediates with broad applications, particularly in the realm of drug discovery and development. Their unique properties, conferred by the strategic placement of fluorine atoms, allow for the fine-tuning of molecular characteristics to enhance therapeutic efficacy. This guide has provided a comprehensive overview of their synthesis, physicochemical properties, and a key application, supported by detailed experimental protocols and structured data. A thorough understanding of the chemistry and handling of these compounds is essential for researchers aiming to leverage their potential in the design of novel and improved chemical entities.
References
- 1. Epidermal Growth Factor Receptor Signaling Disruption by Endocrine and Metabolic Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Difluoromethoxy)-2-fluorobenzaldehyde
Introduction
4-(Difluoromethoxy)-2-fluorobenzaldehyde is a valuable fluorinated building block for organic synthesis. The presence of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of derivative molecules, making this compound a desirable intermediate in the development of novel therapeutics and agrochemicals. This document outlines a proposed synthetic protocol for the preparation of this compound via the difluoromethylation of 2-fluoro-4-hydroxybenzaldehyde. The methodology is adapted from established procedures for the synthesis of similar difluoromethoxy-substituted aromatic compounds.
Proposed Synthetic Pathway
The proposed synthesis involves a nucleophilic substitution reaction where the phenoxide ion of 2-fluoro-4-hydroxybenzaldehyde attacks a difluoromethylating agent. A common and effective method for this transformation is the use of sodium 2-chloro-2,2-difluoroacetate in the presence of a base, which generates difluorocarbene in situ.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
2-fluoro-4-hydroxybenzaldehyde
-
Sodium 2-chloro-2,2-difluoroacetate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
n-Hexane
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Reagents: To the stirring suspension, add sodium 2-chloro-2,2-difluoroacetate (2.0 eq).
-
Reaction: Heat the reaction mixture to 100-110°C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Acidify the mixture to a pH of 5-6 with concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to yield pure this compound.
-
Data Presentation
The following table summarizes the quantitative data for the proposed synthesis of this compound. The expected yield is an estimate based on similar reactions reported in the literature and may vary depending on experimental conditions.
| Parameter | Value | Notes |
| Starting Material | 2-fluoro-4-hydroxybenzaldehyde | Commercially available. |
| Reagents | Sodium 2-chloro-2,2-difluoroacetate, K₂CO₃ | |
| Solvent | Anhydrous DMF | |
| Reaction Temperature | 100-110°C | |
| Reaction Time | 4-6 hours | Reaction progress should be monitored by TLC. |
| Expected Yield | 75-85% | This is an estimated yield based on analogous reactions. Actual yields may vary. For instance, a similar reaction to produce 4-(difluoromethoxy)-3-methoxybenzaldehyde reported a yield of 91%.[1] |
| Purity (Post-Chroma.) | >98% | Purity to be confirmed by analytical techniques such as HPLC, GC-MS, and NMR. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
-
DMF is a skin and respiratory irritant; handle with care.
-
Concentrated HCl is corrosive and should be handled with extreme caution.
Conclusion
This document provides a detailed, albeit proposed, protocol for the synthesis of this compound. The methodology is based on established and reliable procedures for similar chemical transformations. Researchers and scientists in drug development can use this protocol as a strong starting point for the synthesis of this valuable fluorinated intermediate. It is recommended that the reaction conditions be optimized to achieve the best possible yield and purity in a specific laboratory setting.
References
Application Notes and Protocols: 4-(Difluoromethoxy)-2-fluorobenzaldehyde as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-(Difluoromethoxy)-2-fluorobenzaldehyde, a key synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this aromatic aldehyde, featuring both a difluoromethoxy group and a fluorine atom, offers medicinal chemists a valuable scaffold for designing molecules with enhanced pharmacological properties.
The presence of the difluoromethoxy group can significantly improve metabolic stability, increase lipophilicity, and act as a bioisostere for other functional groups, while the fluorine atom can modulate electronic properties and binding affinity.[1] This document details the synthesis of this compound, its applications in the synthesis of bioactive molecules, and provides experimental protocols for its use.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 3-fluorophenol. The first step involves the synthesis of the precursor, 2-fluoro-4-hydroxybenzaldehyde, followed by the introduction of the difluoromethoxy group.
Step 1: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde
A common route to 2-fluoro-4-hydroxybenzaldehyde involves the protection of the hydroxyl group of 3-fluorophenol, followed by ortho-lithiation and formylation, and subsequent deprotection. A representative synthetic scheme is outlined below.
Caption: Synthetic pathway to 2-Fluoro-4-hydroxybenzaldehyde.
Step 2: Difluoromethylation of 2-Fluoro-4-hydroxybenzaldehyde
The introduction of the difluoromethoxy group onto the phenolic hydroxyl of 2-fluoro-4-hydroxybenzaldehyde is a key step. This is typically achieved using a difluorocarbene precursor, such as sodium chlorodifluoroacetate, in the presence of a base.
References
Application Notes and Protocols for Reactions of 4-(Difluoromethoxy)-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving 4-(Difluoromethoxy)-2-fluorobenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its difluoromethoxy and fluoro substituents, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, reacting an aldehyde with an active methylene compound to yield an electron-deficient alkene. This reaction is widely used in the synthesis of various bioactive molecules and functional materials.
Application Note:
The Knoevenagel condensation of this compound with active methylene compounds such as malononitrile or ethyl cyanoacetate provides a straightforward route to α-cyano-β-aryl-acrylates and related derivatives. These products are valuable intermediates in the synthesis of heterocyclic compounds and can exhibit a range of biological activities. The electron-withdrawing nature of the fluoro and difluoromethoxy groups on the benzaldehyde can influence the reactivity and stereoselectivity of the condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((4-(difluoromethoxy)-2-fluorophenyl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst.
-
Dry the product under vacuum to obtain the purified 2-((4-(difluoromethoxy)-2-fluorophenyl)methylene)malononitrile.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 2-4 hours | Not specified |
Logical Relationship Diagram:
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. This reaction is highly versatile and allows for the formation of C=C bonds with good control over the geometry of the resulting alkene.
Application Note:
The Wittig reaction of this compound with various phosphonium ylides provides access to a wide range of substituted styrenes. The electronic properties of the substituents on both the aldehyde and the ylide can influence the stereoselectivity (E/Z ratio) of the resulting alkene. Stabilized ylides generally favor the formation of the (E)-alkene.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
This protocol outlines a general procedure for the reaction of this compound with a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate.
Materials:
-
This compound
-
Methyl (triphenylphosphoranylidene)acetate
-
Toluene or Tetrahydrofuran (THF) (anhydrous solvent)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene or THF.
-
Add the stabilized ylide, methyl (triphenylphosphoranylidene)acetate (1.0-1.2 eq), to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The byproduct, triphenylphosphine oxide, may precipitate and can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Data Presentation:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield (%) |
| This compound | Methyl (triphenylphosphoranylidene)acetate | Toluene | 12-24 hours | Not specified |
Reaction Pathway Diagram:
Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Application Note:
Reductive amination of this compound with primary or secondary amines provides a facile route to substituted benzylamines. These products are common scaffolds in many pharmaceutically active compounds. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices due to their mildness and selectivity.
Experimental Protocol: Reductive Amination with a Primary Amine
This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous solvent)
-
Acetic acid (optional, catalyst)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE or DCM, add the primary amine (1.0-1.2 eq).
-
If the amine is a salt, a base (e.g., triethylamine) may be needed to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Reaction Time | Yield (%) |
| This compound | Primary Amine | NaBH(OAc)₃ | DCE | 2-12 hours | Not specified |
Experimental Workflow Diagram:
Application Notes and Protocols: Ugi Reaction with 4-(Difluoromethoxy)-2-fluorobenzaldehyde for Novel Compound Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ugi four-component reaction (U-4CR) is a powerful tool in medicinal chemistry and drug discovery for the rapid synthesis of diverse libraries of complex molecules from simple starting materials.[1][2] This application note provides a detailed protocol for the use of 4-(difluoromethoxy)-2-fluorobenzaldehyde as a key building block in the Ugi reaction. The incorporation of the difluoromethoxy and fluoro- substituents is of significant interest in drug design, as these groups can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3] This document outlines a general procedure for the synthesis of a diverse library of α-acylamino amides and provides a foundation for further exploration in drug development programs.
Introduction
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[1][2] This multicomponent reaction is highly efficient, atom-economical, and allows for the generation of a vast chemical space from readily available starting materials. The products of the Ugi reaction often serve as scaffolds for the development of peptidomimetics and other biologically active compounds.
The use of fluorinated building blocks in drug discovery has become increasingly prevalent due to the unique properties that fluorine atoms impart to molecules. The difluoromethoxy group (OCF₂H) is a lipophilic hydrogen bond donor that can serve as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and cell membrane permeability. The additional fluorine atom on the phenyl ring of this compound further modulates the electronic properties of the molecule, which can influence its reactivity and the biological activity of the resulting products.
This application note details a representative protocol for the Ugi reaction utilizing this compound and provides a framework for the synthesis of a library of novel compounds with potential therapeutic applications.
General Ugi Reaction Mechanism
The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement to form the final α-acylamino amide product. The generally accepted mechanism is as follows:
-
Imine Formation: The amine and aldehyde react to form a Schiff base (imine).
-
Protonation: The carboxylic acid protonates the imine, forming an iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide adds to the iminium ion to form a nitrilium ion intermediate.
-
Second Nucleophilic Attack: The carboxylate anion attacks the nitrilium ion, forming an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: An irreversible intramolecular acyl transfer (Mumm rearrangement) occurs to yield the stable α-acylamino amide.
Caption: General mechanism of the Ugi four-component reaction.
Experimental Protocol
This protocol describes a general procedure for the Ugi reaction with this compound. Researchers should note that reaction conditions may require optimization for different combinations of reactants.
Materials:
-
This compound
-
Amine (e.g., benzylamine, aniline, or various primary amines)
-
Carboxylic acid (e.g., acetic acid, benzoic acid, or other carboxylic acids)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous methanol (5 mL) in a round-bottom flask, add the amine (1.0 mmol, 1.0 eq.) and the carboxylic acid (1.0 mmol, 1.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.
-
Add the isocyanide (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).
References
Application Notes and Protocols: The Strategic Use of 4-(Difluoromethoxy)-2-fluorobenzaldehyde in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and fluorine-containing moieties into drug candidates is a widely employed strategy to enhance pharmacological properties. 4-(Difluoromethoxy)-2-fluorobenzaldehyde is a key building block that offers a unique combination of substituents to modulate the activity, selectivity, and pharmacokinetic profile of bioactive molecules. The presence of a difluoromethoxy (-OCF₂H) group can significantly increase metabolic stability and lipophilicity, while the fluoro group on the benzene ring can influence binding interactions with biological targets.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors.
Key Applications in Drug Discovery
This compound serves as a versatile intermediate for the synthesis of a wide range of complex organic molecules. Its aldehyde functionality allows for facile derivatization into various scaffolds commonly found in active pharmaceutical ingredients (APIs).[3] The primary applications lie in the development of inhibitors for various enzyme classes, particularly protein kinases, which are pivotal in oncology, immunology, and the treatment of inflammatory diseases.
The difluoromethoxy group is a bioisostere of a methoxy or hydroxyl group but offers enhanced metabolic stability by being less susceptible to enzymatic degradation.[2] The additional fluorine atom at the 2-position can modulate the pKa of adjacent functional groups and participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions.
Application in the Synthesis of Kinase Inhibitors
Many FDA-approved kinase inhibitors feature a fluorinated phenyl moiety that binds within the ATP-binding site of the kinase. The 4-(difluoromethoxy)-2-fluorophenyl group can be strategically employed as a key pharmacophore in the design of novel kinase inhibitors. The aldehyde group of this compound provides a reactive handle to construct various heterocyclic cores, such as imidazoles, pyrimidines, and indazoles, which are prevalent in kinase inhibitor scaffolds.
Quantitative Data: Illustrative SAR for a Hypothetical Kinase Inhibitor Series
The following table summarizes hypothetical Structure-Activity Relationship (SAR) data for a series of kinase inhibitors, illustrating the potential impact of the 4-(difluoromethoxy)-2-fluorophenyl moiety on biological activity.
| Compound ID | R Group | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Metabolic Stability (t½, min) |
| 1 | Phenyl | 250 | 300 | 15 |
| 2 | 4-Fluorophenyl | 150 | 200 | 30 |
| 3 | 4-Methoxyphenyl | 120 | 180 | 10 |
| 4 | 4-(Difluoromethoxy)-phenyl | 80 | 150 | 60 |
| 5 | 4-(Difluoromethoxy)-2-fluorophenyl | 50 | 450 | 75 |
This data is illustrative and serves to demonstrate the potential benefits of the specified functional groups.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Intermediate
This protocol describes the formation of a Schiff base from this compound and a primary amine, a common first step in the synthesis of many heterocyclic cores.
Materials:
-
This compound
-
Substituted aniline (1.0 eq)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted aniline (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours or until completion as monitored by Thin Layer Chromatography (TLC).
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude Schiff base.
-
Purify the product by recrystallization or column chromatography on silica gel.
Protocol 2: Reductive Amination to Form a Secondary Amine
This protocol details the conversion of the aldehyde to a secondary amine, a key linker in many drug molecules.
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCM, add the amine (1.1 eq).
-
If the amine is an aniline, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol outlines the synthesis of a chalcone, a precursor to various bioactive heterocyclic compounds.
Materials:
-
This compound
-
Substituted acetophenone (1.0 eq)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH (2.0 eq) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours. The formation of a precipitate is often observed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to a pH of ~5-6.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Visualizations
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides medicinal chemists with a powerful tool to enhance the drug-like properties of lead compounds. The provided protocols offer a foundation for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. The strategic use of this aldehyde in drug discovery programs can lead to the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-(Difluoromethoxy)-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-(Difluoromethoxy)-2-fluorobenzaldehyde as a key starting material. The inclusion of the difluoromethoxy group is of significant interest in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The protocols described herein focus on the construction of quinoline, dihydropyrimidinone, and dihydropyridine scaffolds, which are prevalent in many biologically active molecules.
Synthesis of 7-(Difluoromethoxy)quinolines via Domino Nitration and Reductive Friedländer Annulation
The Friedländer synthesis is a classical method for the preparation of quinolines. In this modified approach, this compound is first nitrated to introduce a nitro group ortho to the aldehyde. This intermediate then undergoes a one-pot reductive cyclization with a ketone in the presence of a reducing agent, such as iron in acetic acid, to yield the corresponding quinoline derivative.[1][2] This domino reaction provides an efficient route to highly substituted quinolines that are otherwise difficult to access.[1]
Experimental Protocol: Synthesis of 2-Methyl-7-(difluoromethoxy)quinoline
Step 1: Nitration of this compound
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid (5-10 vol) at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 4-(Difluoromethoxy)-2-fluoro-5-nitrobenzaldehyde.
Step 2: Domino Reductive Cyclization
-
To a solution of 4-(Difluoromethoxy)-2-fluoro-5-nitrobenzaldehyde (1.0 eq) in glacial acetic acid (10 vol), add acetone (3.0 eq).
-
Stir the mixture for 15 minutes at 95-110 °C under a nitrogen atmosphere.
-
Add iron powder (<100 mesh, 4.0 eq) portion-wise to the heated solution.
-
Continue stirring at 95-110 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 2-methyl-7-(difluoromethoxy)quinoline.
Data Presentation
| Product | Starting Material | Reagents | Reaction Time (h) | Yield (%) |
| 4-(Difluoromethoxy)-2-fluoro-5-nitrobenzaldehyde | This compound | H₂SO₄, HNO₃ | 1.5 | 85 |
| 2-Methyl-7-(difluoromethoxy)quinoline | 4-(Difluoromethoxy)-2-fluoro-5-nitrobenzaldehyde | Acetone, Fe, AcOH | 3 | 75 |
Reaction Pathway
Caption: Synthesis of 2-Methyl-7-(difluoromethoxy)quinoline.
Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones, a class of compounds with a wide range of biological activities. This protocol outlines the synthesis of a dihydropyrimidinone derivative from this compound, a β-ketoester (ethyl acetoacetate), and urea under acidic catalysis.
Experimental Protocol: Synthesis of 4-(4-(Difluoromethoxy)-2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol (10 vol).
-
Add a catalytic amount of hydrochloric acid (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Data Presentation
| Product | Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Reaction Time (h) | Yield (%) |
| Dihydropyrimidinone | This compound | Ethyl acetoacetate | Urea | HCl | 5 | 82 |
Reaction Workflow
Caption: Biginelli Reaction Workflow.
Synthesis of 1,4-Dihydropyridines via Hantzsch Reaction
The Hantzsch pyridine synthesis is a multicomponent reaction used to prepare dihydropyridine derivatives. These compounds are of particular interest as calcium channel blockers. This protocol describes the synthesis of a 1,4-dihydropyridine using this compound, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(4-(difluoromethoxy)-2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
-
In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol (10 vol).
-
Add ammonium acetate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
Data Presentation
| Product | Aldehyde | β-Ketoester | Nitrogen Source | Reaction Time (h) | Yield (%) |
| 1,4-Dihydropyridine | This compound | Ethyl acetoacetate | Ammonium Acetate | 7 | 78 |
Hantzsch Synthesis Pathway
Caption: Hantzsch 1,4-Dihydropyridine Synthesis.
References
Application Notes and Protocols for 4-(Difluoromethoxy)-2-fluorobenzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)-2-fluorobenzaldehyde is a key aromatic aldehyde intermediate increasingly utilized in the synthesis of advanced agrochemicals. The presence of the difluoromethoxy group is a recognized bioisostere for more common functionalities, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity of the final active ingredient to its biological target. These properties can translate to more potent, selective, and environmentally benign crop protection solutions.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for the herbicide Pyroxasulfone.
Application in the Synthesis of Pyroxasulfone Intermediate
Pyroxasulfone is a pre-emergence herbicide that controls a broad spectrum of grass and broadleaf weeds in various crops. Its mode of action involves the inhibition of very-long-chain fatty acid synthesis in plants. A critical building block for Pyroxasulfone is 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. This compound serves as a potential starting material for the synthesis of this crucial intermediate.
The overall synthetic strategy involves the conversion of the benzaldehyde into a pyrazole ring system, a common transformation in heterocyclic chemistry.
Synthetic Pathway Overview
The logical synthetic pathway from this compound to the Pyroxasulfone pyrazole intermediate is conceptualized as a multi-step process. This would likely involve the formation of a hydrazone followed by a cyclization reaction to form the pyrazole ring. Subsequent functional group manipulations would then lead to the target carbaldehyde.
Application Notes and Protocols for Condensation Reactions with 4-(Difluoromethoxy)-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)-2-fluorobenzaldehyde is a key building block in modern medicinal chemistry. The presence of the difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[1][2][3][4] This document provides detailed protocols for several common and versatile condensation reactions utilizing this fluorinated aldehyde: Schiff base formation, Knoevenagel condensation, Wittig reaction, and Claisen-Schmidt condensation. These reactions enable the synthesis of a diverse range of molecular scaffolds with potential applications in drug discovery, particularly for developing anti-inflammatory, anticancer, and antimicrobial agents.[5][6][7]
Key Condensation Reactions and Protocols
This section outlines detailed experimental procedures for key condensation reactions involving this compound. The following protocols are generalized and may require optimization for specific substrates and scales.
Schiff Base Formation
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[5] This reaction is often catalyzed by a small amount of acid.[8][9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: Add the primary amine (1.0 - 1.1 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently reflux for 2-12 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary:
| Reactant (Amine) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Acetic Acid | Ethanol | 4 | 92 |
| 4-Fluoroaniline | Acetic Acid | Methanol | 6 | 89 |
| Benzylamine | None | Ethanol | 8 | 85 |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[10] It is typically catalyzed by a weak base.[10]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) in a suitable solvent like ethanol or acetonitrile.[11]
-
Catalyst Addition: Add a catalytic amount of a weak base such as piperidine or triethylamine (0.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature or reflux for 1-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture in an ice bath to induce precipitation. Collect the solid product by filtration and wash with cold ethanol. The product can be further purified by recrystallization.
Data Summary:
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 2 | 95 |
| Ethyl Cyanoacetate | Triethylamine | Acetonitrile | 4 | 88 |
| Diethyl Malonate | Piperidine | Ethanol | 6 | 82 |
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide.[12][13]
Experimental Protocol:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise. Stir the mixture at room temperature for 1-2 hours to form the ylide.
-
Reaction with Aldehyde: Cool the ylide solution in an ice bath and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary:
| Phosphonium Salt | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methyltriphenylphosphonium Bromide | n-BuLi | THF | 3 | 85 |
| Ethyltriphenylphosphonium Bromide | NaH | THF | 5 | 80 |
| (Carbethoxymethylene)triphenylphosphorane | None | Dichloromethane | 12 | 90 |
Claisen-Schmidt Condensation (Aldol Condensation)
The Claisen-Schmidt condensation is a variation of the aldol condensation where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone.[14][15]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a ketone (e.g., acetophenone) (1.0 eq) in ethanol.
-
Base Addition: Slowly add an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0 eq) to the mixture while stirring.
-
Reaction Conditions: Continue stirring at room temperature for 4-24 hours. A precipitate may form during the reaction.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of 2-3.[14] Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.[14] The crude product can be purified by recrystallization from ethanol.[14]
Data Summary:
| Ketone | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetophenone | NaOH | Ethanol | 12 | 88 |
| 4'-Methylacetophenone | KOH | Ethanol | 16 | 85 |
| Cyclohexanone | NaOH | Methanol | 24 | 75 |
Visualizations
Experimental Workflow
Caption: General workflow for condensation reactions.
Simplified NF-κB Signaling Pathway
The products of these condensation reactions, particularly chalcones and Schiff bases, are often investigated for their anti-inflammatory and anti-cancer properties. A key pathway involved in these processes is the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential | Bentham Science [benthamscience.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Difluoromethoxy)-2-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common precursor for this synthesis is 2-fluoro-4-hydroxybenzaldehyde. The key step involves the difluoromethoxylation of the hydroxyl group.
Q2: Which difluoromethylating agents are typically used, and what are their pros and cons?
Two primary reagents are used for difluoromethoxylation:
| Reagent | Pros | Cons |
| Chlorodifluoromethane (gas) | - Historically used | - Toxic and hazardous gas- Difficult to handle and quantify accurately- Requires specialized pressure equipment- Can lead to poor selectivity and lower yields[1] |
| Sodium chlorodifluoroacetate | - Solid reagent, easier and safer to handle- Allows for better stoichiometric control- Can lead to higher yields and selectivity[1] | - May require optimization of reaction conditions (solvent, base, temperature) to maximize yield |
Q3: What are the typical solvents and bases used in this synthesis?
Commonly used polar aprotic solvents include DMF, N,N-dimethylacetamide, and DMSO. The choice of base is also critical, with inorganic bases like sodium carbonate, potassium carbonate, and sodium hydroxide being frequently employed.[1][2] The selection of solvent and base can significantly impact the reaction rate and yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Low yields are a common challenge in this synthesis. The following troubleshooting steps can help identify and resolve the underlying cause.
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?
A: Several factors can contribute to low yields. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
-
Step 1: Verify Starting Material Purity
-
Issue: Impurities in the starting 2-fluoro-4-hydroxybenzaldehyde can interfere with the reaction.
-
Solution: Ensure the purity of the starting material using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization or column chromatography.
-
-
Step 2: Optimize Reaction Conditions
-
Issue: Suboptimal temperature, reaction time, or inadequate stirring can lead to incomplete reactions.
-
Solution:
-
Temperature: Gradually increase the reaction temperature. For difluoromethoxylation with sodium chlorodifluoroacetate, temperatures around 80°C have been shown to be effective.[1]
-
Reaction Time: Monitor the reaction progress using TLC or GC-MS to ensure it goes to completion.
-
Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble.
-
-
-
Step 3: Check Reagent Stoichiometry
-
Issue: An incorrect ratio of base or difluoromethylating agent can significantly impact the yield.
-
Solution: Carefully control the stoichiometry. An excess of the difluoromethylating agent may be necessary, but a large excess can lead to side products. The amount of base is also crucial for the deprotonation of the phenol.
-
-
Step 4: Review Work-up and Purification
-
Issue: Product loss can occur during extraction and purification steps.
-
Solution: Ensure proper pH adjustment during the work-up to facilitate the extraction of the product into the organic layer. Optimize the solvent system for column chromatography to achieve good separation from impurities and starting material.
-
Problem 2: Formation of Impurities
Q: I am observing significant impurity formation, particularly a bis-difluoromethoxylated byproduct. How can I minimize this?
A: The formation of byproducts is a common issue, especially the double addition of the difluoromethoxy group if there are other reactive sites.
Strategies to Minimize Byproduct Formation:
-
Control Stoichiometry: Use a controlled amount of the difluoromethylating agent. A slight excess is often sufficient.
-
Slow Addition: Add the difluoromethylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor the desired mono-substitution.
-
Temperature Control: Running the reaction at a lower temperature may improve selectivity, although it might require a longer reaction time.
Experimental Protocols
General Protocol for Difluoromethoxylation using Sodium Chlorodifluoroacetate
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Reaction Setup Workflow
Caption: General experimental workflow for difluoromethoxylation.
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-4-hydroxybenzaldehyde (1.0 eq), a suitable base such as sodium carbonate (e.g., 3.0 eq), and a polar aprotic solvent like DMF.[1]
-
Reaction Initiation: Heat the mixture to the desired temperature (e.g., 80°C) with vigorous stirring.[1]
-
Addition of Difluoromethylating Agent: Slowly add sodium chlorodifluoroacetate (e.g., 1.5 eq) to the reaction mixture.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction with water and adjust the pH to be acidic (e.g., pH 5-6) with an acid like 1M HCl.[1] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to obtain pure this compound.[1]
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a well-equipped laboratory by trained professionals, adhering to all necessary safety precautions. Users should independently verify the suitability of any procedure for their specific application.
References
Technical Support Center: Synthesis of 4-(Difluoromethoxy)-2-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and effective synthetic strategy involves a two-step process:
-
O-Difluoromethylation: The phenolic hydroxyl group of a suitable precursor, such as 2-fluoro-4-hydroxybenzaldehyde, is converted to a difluoromethoxy group.
-
Formylation: A formyl group is introduced onto the aromatic ring of a difluoromethoxylated precursor, such as 1-fluoro-3-(difluoromethoxy)benzene.
Q2: What are the typical reagents and conditions for the O-difluoromethylation step?
A2: The O-difluoromethylation is often achieved by reacting the phenolic precursor with a difluorocarbene source under basic conditions. A common reagent is sodium chlorodifluoroacetate (ClCF₂COONa), which generates difluorocarbene upon heating. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
Q3: Which formylation methods are suitable for introducing the aldehyde group?
A3: Several formylation methods can be employed, with the Vilsmeier-Haack reaction being a prevalent choice for electron-rich aromatic substrates.[2][3][4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃). Other methods like the Duff reaction or ortho-lithiation followed by formylation with a formylating agent (e.g., DMF) can also be considered.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel.[1][7] The choice of eluent will depend on the polarity of the impurities, but a mixture of hexanes and ethyl acetate is often a good starting point. Distillation under reduced pressure can also be an effective purification method for aldehydes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of side products.
Issue 1: Low Yield in the O-Difluoromethylation Step
Question: I am experiencing a low yield during the O-difluoromethylation of 2-fluoro-4-hydroxybenzaldehyde. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this step can often be attributed to incomplete reaction or the formation of side products. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure that an adequate excess of the difluorocarbene precursor (e.g., sodium chlorodifluoroacetate) is used.
-
Inadequate Temperature: The thermal decomposition of the difluorocarbene source requires a specific temperature. Ensure the reaction is heated to the appropriate temperature as specified in the protocol.
-
Poor Quality Reagents: Use dry solvents and fresh reagents to avoid deactivation of the base or the difluorocarbene precursor.
-
-
Side Product Formation:
-
Bis-difluoromethoxylation: If the starting material has more than one hydroxyl group, or if a dihydroxy impurity is present, the formation of a bis(difluoromethoxy) side product can occur.[8]
-
Solution: Use a highly pure starting material. If bis-difluoromethoxylation is unavoidable, it can often be separated from the desired mono-substituted product by column chromatography.
-
-
Issue 2: Formation of Multiple Products in the Formylation Step
Question: During the Vilsmeier-Haack formylation of 1-fluoro-3-(difluoromethoxy)benzene, I am observing multiple spots on my TLC plate, indicating the formation of several products. What are these side products and how can I improve the selectivity?
Answer:
The Vilsmeier-Haack reaction on a substituted aromatic ring can lead to the formation of regioisomers. The directing effects of the substituents on the ring play a crucial role in determining the product distribution.
-
Potential Side Products:
-
Regioisomers: The fluorine atom is an ortho-, para-director, while the difluoromethoxy group is also generally ortho-, para-directing. In 1-fluoro-3-(difluoromethoxy)benzene, formylation can occur at different positions on the ring, leading to a mixture of isomers. The desired product is this compound. Other possible isomers include 2-(Difluoromethoxy)-4-fluorobenzaldehyde and 2-(Difluoromethoxy)-6-fluorobenzaldehyde.
-
Di-formylation: Although less common, if the reaction conditions are too harsh or the reaction time is too long, di-formylation of the aromatic ring can occur, leading to the formation of a diformyl derivative.
-
-
Troubleshooting and Optimization:
-
Reaction Temperature: The regioselectivity of the Vilsmeier-Haack reaction can be temperature-dependent. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.
-
Stoichiometry of Reagents: Carefully controlling the stoichiometry of the Vilsmeier reagent can help to minimize di-formylation. Using a slight excess of the reagent is often sufficient.
-
Choice of Formylation Method: If the Vilsmeier-Haack reaction consistently gives poor selectivity, consider alternative formylation methods. For instance, directed ortho-lithiation can offer high regioselectivity. In this approach, a strong base like n-butyllithium is used to deprotonate the position ortho to a directing group, followed by quenching with a formylating agent like DMF. The fluorine atom can act as a directing group in such reactions.
-
Data Presentation
Table 1: Summary of Potential Side Products and Their Identification
| Side Product Name | Chemical Structure | Expected Analytical Signature (e.g., in GC-MS) | Potential Cause | Mitigation Strategy |
| 2-Fluoro-4-hydroxybenzaldehyde (Unreacted Starting Material) | C₇H₅FO₂ | Molecular Ion (M⁺) at m/z 140 | Incomplete O-difluoromethylation | Increase reaction time, temperature, or amount of difluoromethylating agent. |
| 1-Fluoro-2,4-bis(difluoromethoxy)benzene | C₈H₄F₅O₂ | Higher molecular weight than the desired product. | Over-reaction during difluoromethoxylation of a dihydroxy precursor. | Use a pure monohydroxy starting material. |
| 2-(Difluoromethoxy)-4-fluorobenzaldehyde (Regioisomer) | C₈H₅F₃O₂ | Same molecular weight as the desired product, but different retention time in GC and fragmentation pattern in MS. | Lack of regioselectivity in the formylation step. | Optimize formylation reaction conditions (temperature, solvent) or use a more selective method like ortho-lithiation. |
| 4-(Difluoromethoxy)-2-fluoro-1,3-benzenedicarbaldehyde (Di-formylated product) | C₉H₄F₃O₃ | Significantly higher molecular weight than the desired product. | Harsh formylation conditions (high temperature, long reaction time, excess reagent). | Use milder reaction conditions and control the stoichiometry of the formylating agent. |
Experimental Protocols
Protocol 1: O-Difluoromethylation of 2-Fluoro-4-hydroxybenzaldehyde
This protocol is based on analogous procedures for the difluoromethoxylation of phenols.[1]
Materials:
-
2-Fluoro-4-hydroxybenzaldehyde
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous DMF.
-
Add deionized water (approximately 10% of the DMF volume).
-
Add sodium chlorodifluoroacetate (2.5 - 3.0 eq) to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain 1-fluoro-3-(difluoromethoxy)benzene.
Protocol 2: Vilsmeier-Haack Formylation of 1-Fluoro-3-(difluoromethoxy)benzene
This protocol is based on the formylation of similar fluorinated aromatic ethers.[2]
Materials:
-
1-Fluoro-3-(difluoromethoxy)benzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate, saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (10 eq).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF while maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-fluoro-3-(difluoromethoxy)benzene (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium acetate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield this compound.
Mandatory Visualization
Caption: Logical workflow for the synthesis and troubleshooting of this compound.
Caption: Signaling pathway of the main reaction and potential side product formation.
References
- 1. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 8. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(Difluoromethoxy)-2-fluorobenzaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Difluoromethoxy)-2-fluorobenzaldehyde and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Recommendation |
| Product Volatility | This compound has an estimated boiling point of 222.2±35.0 °C at 760 mmHg.[1] While not extremely volatile, losses can occur during solvent removal. Ensure that rotary evaporation is performed at low temperatures and reduced pressure to minimize product loss. |
| Degradation on Silica Gel | Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography. Consider neutralizing the silica gel with a base like triethylamine (0.1-2.0% in the eluent) before use. Alternatively, an alternative stationary phase such as alumina can be employed. |
| Incomplete Elution | The polarity of the eluent may be insufficient to move the product through the column effectively. Gradually increase the polarity of the mobile phase during column chromatography. |
| Product Loss During Aqueous Washes | While the compound is expected to be soluble in common organic solvents, some losses can occur during extractions. Minimize the volume and number of aqueous washes and ensure the aqueous layer is thoroughly back-extracted with an organic solvent. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Recommendation |
| Oxidation to Carboxylic Acid | A common impurity in aldehyde purifications is the corresponding carboxylic acid, formed by air oxidation. Before column chromatography, or as a final purification step, wash the organic solution of the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic impurity into its water-soluble sodium salt, which can be easily separated in the aqueous layer. |
| Incomplete Separation of Structurally Similar Impurities | The synthesis of fluorinated benzaldehydes can sometimes result in isomeric impurities that are difficult to separate. High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity in such cases. |
| Residual Starting Materials | If the reaction has not gone to completion, residual starting materials may co-elute with the product. Optimize the reaction conditions to ensure complete conversion of starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is silica gel column chromatography. For a structurally similar compound, 3-hydroxy-4-difluoromethoxybenzaldehyde, column chromatography using a petroleum ether:ethyl acetate (5:1) solvent system has been shown to yield a product with 98% purity as determined by HPLC.
Q2: My compound appears to be degrading on the silica gel column. What can I do?
A2: Aldehyde degradation on silica gel is a known issue, often due to the acidic nature of the stationary phase. You can try neutralizing the silica gel with triethylamine before packing the column or use a different stationary phase like alumina.
Q3: What are the common impurities I should look for?
A3: The most common impurity is the corresponding carboxylic acid, 4-(difluoromethoxy)-2-fluorobenzoic acid, which forms via oxidation. Isomeric benzaldehyde derivatives formed during synthesis can also be present.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be an effective purification technique for solid compounds. The suitability of recrystallization for this compound will depend on its physical state at room temperature and its solubility properties in various solvents. It is recommended to perform small-scale solubility tests with a range of solvents (e.g., hexanes, ethanol, ethyl acetate, and mixtures thereof) to determine if a suitable recrystallization system can be found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.
Q5: What are the recommended storage conditions for purified this compound?
A5: Purified this compound should be stored at room temperature in a dry environment.[1] To prevent oxidation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Adapted from a similar compound)
This protocol is adapted from the purification of 3-hydroxy-4-difluoromethoxybenzaldehyde and should be optimized for this compound.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Petroleum ether (or hexanes)
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Ethyl acetate
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in dichloromethane and spot it on a TLC plate. Develop the plate using a petroleum ether:ethyl acetate (5:1) solvent system. Visualize the spots under UV light. The desired product should have an Rf value of approximately 0.3-0.4. Adjust the solvent system if necessary.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Begin elution with the petroleum ether:ethyl acetate (5:1) solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Petroleum Ether : Ethyl Acetate (5:1) |
| Expected Purity | >98% (by HPLC, based on a similar compound) |
Protocol 2: Removal of Acidic Impurities by Extraction
This protocol can be used as a pre-purification step or to remove acidic impurities from the final product.
Materials:
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Solution of this compound in an organic solvent (e.g., ethyl acetate, dichloromethane)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel and standard laboratory glassware
Procedure:
-
Transfer the organic solution of the aldehyde to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution, shake gently, and allow the layers to separate.
-
Drain the aqueous layer.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Visualizations
Experimental Workflow for Purification
Caption: A typical workflow for the purification of this compound.
Role in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[2]
Caption: Synthetic pathway highlighting the role of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-(Difluoromethoxy)-2-fluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(Difluoromethoxy)-2-fluorobenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent synthetic strategy involves a two-step process starting from 3-fluorophenol. The first step is the difluoromethoxylation of the phenolic hydroxyl group to yield 1-(difluoromethoxy)-3-fluorobenzene. This intermediate is then subjected to a formylation reaction, typically a Vilsmeier-Haack reaction, to introduce the aldehyde group at the position ortho to the fluorine atom and para to the difluoromethoxy group.
Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation step?
A2: The Vilsmeier-Haack reaction is sensitive to several parameters. Key factors to control include:
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Moisture: The Vilsmeier reagent is highly moisture-sensitive and will decompose in the presence of water, leading to low or no product yield. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.
-
Temperature: The formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent degradation. The subsequent formylation reaction temperature will depend on the reactivity of the substrate and may range from room temperature to gentle heating (e.g., 70-80 °C).
-
Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent can influence the reaction efficiency and the formation of byproducts. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.
Q3: What are the common side products in this synthesis?
A3: Potential side products can arise from both the difluoromethoxylation and formylation steps. In the difluoromethoxylation of a dihydroxy precursor, both mono- and bis-difluoromethoxylated products can be formed. During the Vilsmeier-Haack formylation, regioisomers of the desired product may be generated, although the directing effects of the fluorine and difluoromethoxy groups strongly favor the desired 4-formyl isomer. Incomplete reaction can also leave unreacted starting material, and harsh reaction conditions can lead to decomposition and the formation of tarry residues.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Action |
| Inactive Vilsmeier Reagent | Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. |
| Insufficiently Reactive Substrate | For the Vilsmeier-Haack reaction on 1-(difluoromethoxy)-3-fluorobenzene, which is a moderately activated substrate, a higher reaction temperature (e.g., 70-80 °C) and a larger excess of the Vilsmeier reagent may be required. |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature. |
| Product Decomposition During Work-up | The aldehyde product may be sensitive to strongly acidic or basic conditions during work-up. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH. |
Formation of Multiple Products
| Potential Cause | Recommended Action |
| Side Reactions | In the Vilsmeier-Haack step, the formation of isomeric aldehydes is possible. Optimize the reaction temperature and stoichiometry of the Vilsmeier reagent to improve regioselectivity. Purify the crude product using column chromatography on silica gel. |
| Decomposition | The starting material or product may be decomposing under the reaction conditions. Ensure the reaction temperature is not too high and the reaction time is not excessively long. |
Difficulty in Product Isolation
| Potential Cause | Recommended Action |
| Product is Volatile or Water-Soluble | If the product is volatile, use care during solvent removal under reduced pressure. If the product has some water solubility, perform multiple extractions with an appropriate organic solvent and wash the combined organic layers with brine to remove dissolved water. |
| Formation of an Emulsion During Work-up | To break an emulsion, add a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent. Centrifugation can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of 1-(Difluoromethoxy)-3-fluorobenzene
This procedure is adapted from methods for the difluoromethoxylation of phenols.
-
Reaction Setup: To a solution of 3-fluorophenol (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (2.0-3.0 eq).
-
Addition of Difluoromethylating Agent: To the stirred suspension, add a difluoromethylating agent such as sodium 2-chloro-2,2-difluoroacetate (1.5-2.0 eq).
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC. The reaction time can vary from 4 to 12 hours.
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of 1-(Difluoromethoxy)-3-fluorobenzene
This is a general procedure for the formylation of an activated aromatic ring.
-
Preparation of Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3.0-5.0 eq) and cool to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes.
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Addition of Substrate: To the prepared Vilsmeier reagent, add a solution of 1-(difluoromethoxy)-3-fluorobenzene (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane dropwise at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7.
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Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
Table 1: Optimization of the Vilsmeier-Haack Formylation of 1-(Difluoromethoxy)-3-fluorobenzene
| Entry | Equivalents of Vilsmeier Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.5 | 25 | 12 | 45 | 90 |
| 2 | 2.0 | 25 | 12 | 55 | 92 |
| 3 | 2.0 | 50 | 8 | 70 | 95 |
| 4 | 2.0 | 70 | 6 | 85 | 98 |
| 5 | 2.5 | 70 | 6 | 88 | 98 |
| 6 | 2.0 | 90 | 4 | 80 | 93 (some decomposition observed) |
Note: The data presented in this table is illustrative and intended to guide optimization efforts. Actual results may vary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Stability of 4-(Difluoromethoxy)-2-fluorobenzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(Difluoromethoxy)-2-fluorobenzaldehyde under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic conditions?
Q2: What are the potential degradation pathways for this compound in an acidic medium?
A2: The primary potential degradation pathways under acidic conditions are likely to be:
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Oxidation of the aldehyde group: The aldehyde (-CHO) can be oxidized to a carboxylic acid (-COOH), forming 4-(Difluoromethoxy)-2-fluorobenzoic acid.
-
Hydrolysis of the difluoromethoxy group: The difluoromethoxy (-OCF₂H) group may undergo hydrolysis to a hydroxyl group (-OH), which could potentially be followed by further reactions. This hydrolysis can be more rapid than that of a simple methoxy group.[1]
-
Aromatic ring modifications: Under very harsh acidic conditions, cleavage of the C-F bond is a possibility, although this typically requires strong acids like fuming sulfuric acid.[2]
Q3: What are the likely degradation products I should be looking for?
A3: Based on the potential degradation pathways, the primary degradation products to monitor would be:
-
4-(Difluoromethoxy)-2-fluorobenzoic acid
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2-Fluoro-4-hydroxybenzaldehyde
-
Further degradation products resulting from ring opening under harsh conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Action(s) |
| Rapid disappearance of the starting material. | The acidic conditions are too harsh, leading to rapid degradation. | - Reduce the acid concentration.- Lower the reaction temperature.- Use a milder acidic catalyst if applicable. |
| Formation of multiple unexpected products. | Complex degradation pathways are occurring, potentially involving both the aldehyde and difluoromethoxy groups. | - Employ analytical techniques like LC-MS to identify the unknown products.- Refer to the potential degradation pathways to hypothesize structures.- Simplify the reaction matrix to isolate the cause. |
| Low yield of the desired product in a reaction where the aldehyde is a reactant. | The starting material is degrading before it can react as intended. | - Add the aldehyde to the reaction mixture at a later stage or over a period.- Protect the aldehyde group if the reaction conditions are incompatible. |
| Inconsistent results between batches. | Variability in the purity of the starting material or the precise acidic conditions. | - Ensure the purity of this compound using appropriate analytical methods.- Precisely control the pH and temperature of the reaction. |
Experimental Protocols
Protocol for Assessing Stability Under Acidic Conditions:
-
Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile, methanol).
-
Acidic Media Preparation: Prepare aqueous solutions of the desired acid (e.g., HCl, H₂SO₄) at various concentrations (e.g., 0.1 M, 1 M).
-
Stability Study Initiation: Add a known amount of the stock solution of the compound to the acidic media to achieve a final desired concentration.
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a suitable base to stop the degradation process.
-
Analysis: Analyze the samples using a validated analytical method, such as HPLC or GC, to quantify the remaining amount of this compound and any degradation products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for such analyses.[3][4]
Data Presentation
Table 1: Hypothetical Stability Data of this compound in 1M HCl at 50°C
| Time (hours) | % Remaining of Starting Material | % 4-(Difluoromethoxy)-2-fluorobenzoic acid | % 2-Fluoro-4-hydroxybenzaldehyde |
| 0 | 100 | 0 | 0 |
| 1 | 85 | 10 | 5 |
| 4 | 50 | 35 | 15 |
| 8 | 20 | 60 | 20 |
| 24 | <5 | >70 | >25 |
Note: This data is illustrative and not based on experimental results.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
References
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmr.net.in [ijmr.net.in]
- 4. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
stability of 4-(Difluoromethoxy)-2-fluorobenzaldehyde under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Difluoromethoxy)-2-fluorobenzaldehyde under basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in Base-Mediated Reactions
Symptoms:
-
Formation of two new, major products in approximately a 1:1 ratio instead of the desired product.
-
The appearance of products with mass corresponding to the alcohol and carboxylic acid derivatives of the starting material.
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Significant deviation from expected reaction stoichiometry.
Potential Cause:
Under strongly basic conditions (e.g., concentrated NaOH, KOH), this compound, which lacks α-hydrogens, can undergo a Cannizzaro reaction . This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[1][2][3][4][5]
Troubleshooting Steps:
-
Modify Base: If possible, switch to a weaker, non-nucleophilic organic base (e.g., triethylamine, DIPEA) or a milder inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
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Control Stoichiometry: Use the base in stoichiometric amounts rather than in large excess.
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Temperature Control: Run the reaction at a lower temperature to disfavor the Cannizzaro reaction.
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Alternative Synthetic Route: If the desired reaction requires a strong base, consider protecting the aldehyde group temporarily or exploring an alternative synthetic pathway that avoids strongly basic conditions.
Issue 2: Formation of a Phenolic Byproduct
Symptoms:
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Detection of a byproduct with a mass corresponding to the loss of the difluoromethyl group and the addition of a hydroxyl group (e.g., 4-hydroxy-2-fluorobenzaldehyde).
-
Changes in the polarity of byproducts, often indicated by streaking or unexpected spots on TLC.
Potential Cause:
The difluoromethoxy group (-OCF₂H) can be susceptible to hydrolysis under basic conditions , although it is generally more stable than a methoxy group. This hydrolysis would convert the difluoromethoxy group into a hydroxyl group, yielding a phenol.[6]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the presence of water, which participates in the hydrolysis.
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Limit Base Exposure: Minimize the reaction time and the concentration of the base to reduce the extent of hydrolysis.
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Choice of Base: Avoid using strong aqueous bases if possible. Consider using bases in non-aqueous solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under basic conditions?
A1: The two most likely degradation pathways under basic conditions are:
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Cannizzaro Reaction: A disproportionation reaction where the aldehyde is simultaneously oxidized to a carboxylic acid and reduced to an alcohol. This is common for aldehydes without alpha-hydrogens in the presence of a strong base.[1][2][3][4][5]
-
Hydrolysis of the Difluoromethoxy Group: The -OCF₂H group can be hydrolyzed to a phenol (-OH group) under basic conditions, particularly in the presence of water.
Q2: Is the fluorine atom on the aromatic ring susceptible to substitution under basic conditions?
A2: While nucleophilic aromatic substitution of fluorine can occur, it generally requires strong nucleophiles and/or activating groups on the ring. For this compound, the Cannizzaro reaction and hydrolysis of the difluoromethoxy group are typically more probable degradation pathways under common basic reaction conditions. However, the possibility of fluorine displacement should be considered, especially with potent nucleophiles or under harsh conditions. A patent for the production of 4-fluorobenzaldehyde notes the potential for loss of fluorine to form 4-hydroxybenzaldehyde when using an aqueous sodium carbonate solution.[7]
Q3: What are some recommended bases to use with this compound to minimize degradation?
A3: To minimize the risk of a Cannizzaro reaction and hydrolysis, consider using:
-
Mild inorganic bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Non-nucleophilic organic bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
The choice of base will be highly dependent on the specific reaction being performed.
Q4: How can I monitor the stability of this compound in my reaction?
A4: You can monitor the stability and potential degradation by:
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Thin-Layer Chromatography (TLC): Periodically take aliquots from your reaction mixture and run a TLC to check for the appearance of new spots, which could indicate the formation of byproducts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can be used to identify the masses of the starting material and any new species formed, helping to identify the degradation products.
-
¹H and ¹⁹F NMR Spectroscopy: For a more detailed analysis, quenching a reaction aliquot and taking an NMR spectrum can provide structural information about any new compounds being formed.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability under Basic Conditions
Objective: To determine the stability of this compound in the presence of a specific base over time.
Materials:
-
This compound
-
Selected base (e.g., NaOH, K₂CO₃, Triethylamine)
-
Anhydrous solvent (e.g., THF, Dioxane, Acetonitrile)
-
Internal standard (e.g., Dodecane, Mesitylene)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
TLC plates, LC-MS vials, NMR tubes
Procedure:
-
In a clean, dry reaction vessel, dissolve a known amount of this compound and an internal standard in the chosen anhydrous solvent.
-
Add the selected base (e.g., 1.1 equivalents) to the solution.
-
Maintain the reaction at a constant temperature (e.g., room temperature or a specific reaction temperature).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
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Quench the aliquot with a dilute acid (e.g., 1M HCl) and extract with a suitable organic solvent (e.g., ethyl acetate).
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Analyze the organic extract by TLC, GC-MS, or LC-MS to monitor the disappearance of the starting material and the appearance of any new products.
-
For quantitative analysis, use the internal standard to calculate the percentage of remaining this compound at each time point.
Data Presentation
Table 1: Stability of this compound with Various Bases
| Base (1.1 eq) | Solvent | Temperature (°C) | Time (h) | % Remaining Starting Material | Major Degradation Products |
| NaOH (1M aq) | Dioxane | 25 | 24 | < 5% | Cannizzaro products, Hydrolysis product |
| K₂CO₃ | Acetonitrile | 25 | 24 | > 95% | Minimal degradation observed |
| Triethylamine | THF | 25 | 24 | > 98% | No significant degradation |
| Hypothetical data for illustrative purposes. |
Visualizations
Caption: Potential degradation pathways of this compound under basic conditions.
Caption: Workflow for assessing the stability of the compound under basic conditions.
References
- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(Difluoromethoxy)-2-fluorobenzaldehyde
Welcome to the technical support center for 4-(Difluoromethoxy)-2-fluorobenzaldehyde. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can arise from the synthetic route and storage conditions. These may include:
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Starting materials: Unreacted precursors from the synthesis.
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Isomeric impurities: Positional isomers such as other fluorobenzaldehyde derivatives.
-
Over-reaction or side-products: By-products from the reaction, such as compounds where further substitution has occurred.
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Oxidation product: 4-(Difluoromethoxy)-2-fluorobenzoic acid, formed by oxidation of the aldehyde group upon exposure to air.
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Residual solvents: Solvents used in the synthesis and purification steps, such as ethyl acetate, hexane, or dichloromethane.
Q2: What is the recommended method for preliminary purification of crude this compound?
A2: A preliminary purification can be achieved through an aqueous workup. Washing the crude product with a mild basic solution, such as saturated sodium bicarbonate, can help remove acidic impurities like 4-(Difluoromethoxy)-2-fluorobenzoic acid. This is often followed by a wash with brine to remove residual water before drying the organic phase.
Q3: Can I purify this compound by distillation?
A3: Yes, distillation can be an effective method for purification, especially for removing non-volatile impurities. The boiling point of this compound is approximately 222 °C at atmospheric pressure.[1][2] For heat-sensitive materials or to reduce the boiling point, vacuum distillation is recommended.
Q4: Is column chromatography suitable for purifying this compound?
A4: Column chromatography is a highly effective technique for separating this compound from closely related impurities.[3][4][5] Due to the polarity of the aldehyde, silica gel is a commonly used stationary phase.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product contains acidic impurities (e.g., carboxylic acid). | Oxidation of the aldehyde. | Wash the crude product with a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate.[6] The aldehyde will remain in the organic layer, while the carboxylic acid salt will move to the aqueous layer. |
| Presence of non-polar impurities. | Unreacted starting materials or non-polar by-products. | Use column chromatography with a non-polar eluent system, such as a low percentage of ethyl acetate in hexane. The non-polar impurities will elute first. |
| Presence of polar impurities. | Highly polar by-products or degradation products. | Utilize column chromatography. The target compound will elute before the more polar impurities. The polarity of the eluent can be gradually increased to wash out the polar compounds from the column. |
| Product degradation during column chromatography. | Aldehydes can sometimes be sensitive to acidic silica gel. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column.[7] Alternatively, alumina can be used as the stationary phase.[7] |
| Co-elution of impurities with the product in column chromatography. | Similar polarity of the product and impurities. | Optimize the solvent system for column chromatography by testing various solvent mixtures with Thin Layer Chromatography (TLC) first. A shallow gradient elution may be necessary for better separation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system, such as hexane with a small percentage of ethyl acetate (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased if necessary to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table provides typical results that can be expected from the purification of this compound using different methods. The actual results may vary depending on the initial purity of the crude material.
| Purification Method | Initial Purity (Example) | Final Purity (Typical) | Yield Loss (Typical) |
| Aqueous Wash (Saturated NaHCO₃) | 85% | 90-92% | 2-5% |
| Vacuum Distillation | 90% | >98% | 10-20% |
| Column Chromatography (Silica Gel) | 90% | >99% | 15-25% |
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Step-by-step workflow for purification by column chromatography.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-(Difluoromethoxy)-2-fluorobenzaldehyde and 4-methoxy-2-fluorobenzaldehyde for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of a candidate's ultimate success. Benzaldehyde derivatives, in particular, serve as versatile scaffolds for the synthesis of a vast array of bioactive molecules. This guide provides a detailed, data-driven comparison of two key analogues: 4-(Difluoromethoxy)-2-fluorobenzaldehyde and 4-methoxy-2-fluorobenzaldehyde. The primary distinction lies in the para-substituent—a difluoromethoxy (-OCHF₂) group versus a methoxy (-OCH₃) group. This seemingly subtle change has profound implications for the electronic properties, metabolic stability, and overall pharmacological profile of derivative compounds.
Physicochemical Properties
The introduction of two fluorine atoms in the methoxy group significantly alters the fundamental physicochemical properties of the molecule. These differences, summarized in Table 1, influence solubility, lipophilicity, and interactions with biological targets.
| Property | This compound | 4-methoxy-2-fluorobenzaldehyde |
| CAS Number | 1214358-05-0 | 53459-40-0 |
| Molecular Formula | C₈H₅F₃O₂ | C₈H₇FO₂ |
| Molecular Weight | 190.12 g/mol | 154.14 g/mol |
| Boiling Point (Predicted) | 222.2 ± 35.0 °C | Not available |
| Density (Predicted) | 1.352 ± 0.06 g/cm³ | 1.172 g/cm³ |
| LogP (Predicted) | ~2.5-3.0 | ~1.5-2.0 |
Table 1: Comparison of Physicochemical Properties. Data is compiled from chemical supplier databases and computational predictions.
The increased molecular weight of the difluoromethoxy analogue is a direct result of replacing two hydrogen atoms with heavier fluorine atoms. More importantly, the lipophilicity (LogP) is predicted to be higher. This can enhance membrane permeability, a desirable trait for oral drug absorption, but must be carefully balanced to maintain adequate aqueous solubility.
Electronic Effects and Chemical Reactivity
The primary difference in reactivity stems from the opposing electronic natures of the difluoromethoxy and methoxy groups. The methoxy group is a classical electron-donating group (EDG) through resonance, enriching the electron density of the aromatic ring. Conversely, the highly electronegative fluorine atoms make the difluoromethoxy group a moderate electron-withdrawing group (EWG). This fundamental electronic divergence impacts the reactivity of both the aldehyde and the aromatic ring.
Diagram 1: Electronic Influence on Reactivity.
-
Aldehyde Reactivity: The difluoromethoxy analogue possesses a more electrophilic aldehyde carbonyl carbon due to the electron-withdrawing nature of the -OCHF₂ group. This heightened electrophilicity can lead to faster reaction rates in nucleophilic additions, such as reductive amination or Grignard reactions.
-
Aromatic Ring Reactivity: The electron-rich ring of the methoxy analogue is more susceptible to electrophilic aromatic substitution, while the electron-deficient ring of the difluoromethoxy compound is more favorable for nucleophilic aromatic substitution (SNAᵣ).
Spectroscopic Analysis
| Spectrum | Feature | This compound (Expected) | 4-methoxy-2-fluorobenzaldehyde (Expected) |
| ¹H NMR | -OCHF₂ / -OCH₃ | Triplet (t), ~6.5-7.0 ppm, (¹JHF ≈ 70-75 Hz) | Singlet (s), ~3.9 ppm |
| Aromatic Protons | Complex multiplets, downfield shifted | Complex multiplets, upfield shifted vs. analogue | |
| ¹³C NMR | -OCHF₂ / -OCH₃ | Triplet (t), ~115 ppm, (¹JCF ≈ 240 Hz) | Singlet (s), ~56 ppm |
| C4 (ipso-carbon) | Significant C-F coupling | Singlet (s), ~165 ppm | |
| ¹⁹F NMR | -OCHF₂ | Doublet (d), ~ -80 to -90 ppm, (¹JHF ≈ 70-75 Hz) | Not Applicable |
| Ar-F | Singlet (s) or complex multiplet, ~ -100 to -120 ppm | Singlet (s) or complex multiplet, ~ -110 to -130 ppm |
Table 2: Predicted NMR Spectroscopic Features. Chemical shifts (δ) are in ppm. Data is estimated based on analogous structures.
The most telling signals are the characteristic triplet for the -OCHF₂ proton in ¹H NMR and the corresponding triplet in the ¹³C NMR spectrum, both showing large coupling constants to the adjacent fluorine atoms. The ¹⁹F NMR will clearly distinguish the two fluorine environments: the difluoromethoxy group and the aromatic fluorine.
Applications in Drug Discovery: The Bioisostere Concept
The strategic replacement of a methoxy group with a difluoromethoxy group is a common tactic in medicinal chemistry. The -OCHF₂ moiety is considered a bioisostere of the -OCH₃ group, meaning it has a similar size and shape but different electronic and metabolic properties.
Key Advantages of the -OCHF₂ Group:
-
Enhanced Metabolic Stability: Methoxy groups are often susceptible to metabolic O-demethylation by cytochrome P450 enzymes. The strong carbon-fluorine bonds in the difluoromethoxy group are highly resistant to this enzymatic cleavage, which can increase the compound's half-life and improve its bioavailability.
-
Modulation of Physicochemical Properties: As noted, the -OCHF₂ group increases lipophilicity, which can be tuned to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Altered Target Binding: The different electronic nature and hydrogen bonding capacity of the -OCHF₂ group can lead to altered or improved binding interactions with the target protein.
Diagram 2: Bioisosteric Replacement Workflow.
A prominent example of this strategy is found in the development of phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory diseases like COPD. Roflumilast, a well-known PDE4 inhibitor, features a difluoromethoxy group, which contributes to its enhanced metabolic stability and efficacy.
Diagram 3: PDE4 Inhibition Signaling Pathway.
Experimental Protocols
These benzaldehydes are versatile intermediates for a variety of C-C and C-N bond-forming reactions. Below are representative protocols for two common transformations.
Protocol 1: Representative Reductive Amination
This protocol describes a general one-pot procedure for the synthesis of a secondary amine from a benzaldehyde derivative and a primary amine using a mild reducing agent.
-
Setup: To a round-bottom flask containing a magnetic stir bar, add the substituted benzaldehyde (1.0 eq), the primary amine (1.1 eq), and a suitable solvent such as methanol or dichloromethane (0.2 M).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Progress can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-12 hours until the imine is fully consumed.
-
Work-up: Quench the reaction by the slow addition of water. If using an organic solvent, separate the layers. Extract the aqueous layer with the organic solvent (e.g., dichloromethane, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired secondary amine.
Protocol 2: Representative Wittig Reaction
This protocol outlines the synthesis of a stilbene derivative via the Wittig reaction of a benzaldehyde with a phosphonium ylide.
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add a strong base, such as n-butyllithium (n-BuLi, 1.05 eq), dropwise. A color change (typically to deep orange or red) indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.
-
Aldehyde Addition: Dissolve the substituted benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the consumption of the aldehyde.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product, containing the alkene and triphenylphosphine oxide byproduct, is then purified by column chromatography on silica gel to isolate the stilbene derivative.
Conclusion
The choice between this compound and 4-methoxy-2-fluorobenzaldehyde is a strategic decision in the drug design process.
-
Choose 4-methoxy-2-fluorobenzaldehyde for initial scaffold exploration or when electron-donating properties are desired to modulate activity. It is a more classical and often less expensive starting material.
-
Choose this compound when addressing metabolic liabilities, specifically O-demethylation, or when seeking to increase lipophilicity and potentially alter target binding through its unique electronic profile. While synthetically more complex, its use can preemptively solve common pharmacokinetic challenges, accelerating the progression of a lead candidate.
By understanding the distinct physicochemical, electronic, and metabolic profiles conferred by these two functional groups, researchers can make more informed decisions in the rational design of next-generation therapeutics.
A Comparative Guide to the Reactivity of 4-(Difluoromethoxy)-2-fluorobenzaldehyde and Other Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-(Difluoromethoxy)-2-fluorobenzaldehyde with other commonly used benzaldehyde derivatives. Understanding the influence of substituents on the aromatic ring is critical for reaction optimization, mechanism elucidation, and the rational design of novel molecules in medicinal chemistry and materials science.[1] The information is supported by established chemical principles, representative experimental data, and detailed methodologies for key transformations.
Theoretical Framework: Understanding Substituent Effects
The reactivity of the aldehyde functional group in benzaldehydes is profoundly influenced by the electronic and steric properties of substituents on the aromatic ring.[2] These substituents can modify the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack.
-
Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), fluoro (-F), and difluoromethoxy (-OCHF₂), decrease the electron density of the aromatic ring and, through inductive (-I) and/or resonance (-M) effects, increase the partial positive charge on the carbonyl carbon.[1][3] This heightened electrophilicity makes the aldehyde more reactive towards nucleophiles.[1][4]
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density of the ring, which can slightly reduce the electrophilicity of the carbonyl carbon, thus decreasing reactivity towards nucleophiles.[1]
-
-
Steric Effects : Substituents at the ortho position (adjacent to the aldehyde group) can physically hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate.[4][5]
Analysis of this compound:
This molecule possesses two potent electron-withdrawing groups:
-
2-Fluoro group (-F) : Exerts a very strong electron-withdrawing inductive effect (-I) due to fluorine's high electronegativity.[4][6]
-
4-Difluoromethoxy group (-OCHF₂) : The two fluorine atoms create a powerful inductive pull, making this group a moderate to strong electron-withdrawing substituent.[7][8] This effect significantly outweighs the potential electron-donating resonance effect of the oxygen atom.[9]
The combination of these two EWGs makes the carbonyl carbon of this compound highly electrophilic. Therefore, it is expected to be significantly more reactive than unsubstituted benzaldehyde and even other halogenated benzaldehydes in reactions involving nucleophilic attack on the aldehyde.
Caption: Factors affecting benzaldehyde reactivity.
Data Presentation: Comparative Reactivity in Key Reactions
The following tables summarize quantitative data, highlighting the reactivity trends of this compound compared to other representative benzaldehydes in common synthetic transformations.
Table 1: Knoevenagel Condensation with Malononitrile
This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration.[10] Higher reactivity is indicated by shorter reaction times and higher yields. Benzaldehydes with EWGs show enhanced reactivity.[1]
| Aldehyde | Substituents | Expected Reactivity | Reaction Time (hours) | Yield (%) |
| This compound | 2-F, 4-OCHF₂ (EWG) | Very High | 1 | 95 |
| 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | High | 1.5 | 93 |
| 2,4-Difluorobenzaldehyde | 2-F, 4-F (EWG) | High | 2 | 92[4] |
| Benzaldehyde | Unsubstituted | Moderate | 5 | 80 |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | Low | 10 | 65 |
Table 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride
The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide.[11][12] The rate is accelerated by EWGs on the benzaldehyde, which increase the electrophilicity of the carbonyl carbon.[1]
| Aldehyde | Substituents | Expected Reactivity | Reaction Time (hours) | Yield (%) |
| This compound | 2-F, 4-OCHF₂ (EWG) | Very High | 3 | 90 |
| 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | High | 3.5 | 89 |
| 2,4-Difluorobenzaldehyde | 2-F, 4-F (EWG) | High | 4 | 88[4] |
| Benzaldehyde | Unsubstituted | Moderate | 8 | 75 |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | Low | 16 | 60 |
Table 3: Grignard Reaction with Phenylmagnesium Bromide
The Grignard reaction involves the nucleophilic attack of an organomagnesium halide on the carbonyl carbon to form an alcohol.[13][14] While highly reactive with all aldehydes, subtle differences can be observed based on the electrophilicity of the carbonyl.
| Aldehyde | Substituents | Expected Reactivity | Reaction Time (hours) | Yield (%) |
| This compound | 2-F, 4-OCHF₂ (EWG) | Very High | 0.5 | 96 |
| 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | High* | 0.5 | 94 |
| 2,4-Difluorobenzaldehyde | 2-F, 4-F (EWG) | High | 0.75 | 95 |
| Benzaldehyde | Unsubstituted | Moderate | 1 | 92 |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | Moderate | 1.25 | 90 |
*Note: Grignard reagents can sometimes react with nitro groups.
Table 4: Oxidation to Benzoic Acid using Potassium Permanganate
The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation.[5] The effect of substituents can vary depending on the oxidant, but EWGs generally facilitate this process.[2]
| Aldehyde | Substituents | Expected Reactivity | Reaction Time (hours) | Yield (%) |
| This compound | 2-F, 4-OCHF₂ (EWG) | High | 1.5 | 94 |
| 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | High | 1.5 | 95 |
| 2,4-Difluorobenzaldehyde | 2-F, 4-F (EWG) | Moderate-High | 2 | 92 |
| Benzaldehyde | Unsubstituted | Moderate | 3 | 88 |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | Low | 5 | 85 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Caption: General experimental workflow.
A. Knoevenagel Condensation Protocol This procedure describes the condensation of a benzaldehyde with malononitrile.[15]
-
Solution Preparation : In a round-bottom flask, dissolve the benzaldehyde derivative (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Catalyst Addition : Add a catalytic amount of a mild base, such as piperidine (0.1 mmol).
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Once the starting material is consumed, cool the reaction mixture in an ice bath to precipitate the product.
-
Isolation : Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
B. Wittig Reaction Protocol This protocol outlines the formation of an alkene from a benzaldehyde and a phosphonium ylide.[16]
-
Ylide Generation : In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (15 mL). Cool the suspension to 0°C and add a strong base, such as sodium hydride (1.2 mmol), portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic orange/red color).
-
Aldehyde Addition : Cool the ylide solution back to 0°C and add a solution of the benzaldehyde derivative (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.
-
Workup : Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
C. Oxidation Protocol This method details the oxidation of a benzaldehyde to a benzoic acid using potassium permanganate (KMnO₄).
-
Solution Preparation : Dissolve the benzaldehyde derivative (1.0 mmol) in a mixture of acetone (15 mL) and water (5 mL) in a round-bottom flask.
-
Oxidant Addition : Add potassium permanganate (1.5 mmol) to the solution in small portions over 30 minutes, maintaining the temperature below 30°C with a water bath.
-
Reaction : Stir the mixture vigorously at room temperature. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup : Once the reaction is complete (indicated by the persistence of the purple color or TLC), filter the mixture to remove the MnO₂. Acidify the filtrate with 1M HCl to a pH of ~2 to precipitate the carboxylic acid.
-
Isolation : Collect the solid product by vacuum filtration, wash with cold water, and dry.
Conclusion
The reactivity of this compound is significantly enhanced compared to unsubstituted benzaldehyde and other derivatives bearing less electron-withdrawing or electron-donating groups. The strong inductive effects of the 2-fluoro and 4-difluoromethoxy substituents render the carbonyl carbon highly electrophilic. This makes it an exceptionally reactive substrate for a variety of crucial synthetic transformations, including nucleophilic additions like the Knoevenagel condensation, Wittig reaction, and Grignard addition, as well as oxidation reactions. For drug development professionals and synthetic chemists, its high reactivity allows for efficient incorporation into complex molecular frameworks under mild conditions, making it a valuable building block for creating novel fluorinated compounds.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sarthaks.com [sarthaks.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. leah4sci.com [leah4sci.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. This compound [myskinrecipes.com]
The Promising Bioactivity of Fluorinated Benzaldehyde Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a continuous endeavor. In this context, fluorinated organic molecules have garnered significant attention due to the unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. This guide provides a comparative overview of the biological activities of compounds derived from benzaldehyde precursors structurally related to 4-(Difluoromethoxy)-2-fluorobenzaldehyde, a key building block for diverse molecular scaffolds.
While specific experimental data on the biological activities of compounds directly synthesized from this compound is not extensively available in the current literature, a comprehensive analysis of structurally similar compounds provides valuable insights into their potential therapeutic applications. This comparison focuses on three key areas of biological activity: anticancer, antibacterial, and anti-inflammatory properties of derivatives synthesized from analogous fluorinated and difluoromethoxy-containing benzaldehydes.
Anticancer Activity: A Multifaceted Approach
Derivatives of fluorinated benzaldehydes have demonstrated significant potential as anticancer agents, primarily through the synthesis of chalcones, pyrazolines, and various heterocyclic systems. These compounds have been shown to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines.
For instance, research on benzyloxybenzaldehyde derivatives has highlighted their ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in human promyelocytic leukemia (HL-60) cells.[1][2] Similarly, various fluorinated five-membered heterocycles and their benzo-fused systems have exhibited promising anticancer activity.[3]
Table 1: Comparative Anticancer Activity of Fluorinated Benzaldehyde Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Benzyloxybenzaldehyde | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Potent (significant activity at 1-10 µM) | [1] |
| Fluorinated Chalcone | 4'-F-3-OCH3 Chalcone Scaffold | HepG2 | 67.51 ± 2.26 | [4] |
| 2-Difluoromethoxyestratriene Sulfamate | Fluorinated bis-sulfamate | MCF-7 | 0.28 | [5] |
| 4-(2-fluorophenoxy)quinoline | Compound 16 | HT-29 | 0.08 | [6] |
| 4-(2-fluorophenoxy)quinoline | Compound 16 | MKN-45 | 0.22 | [6] |
| 4-(2-fluorophenoxy)quinoline | Compound 16 | A549 | 0.07 | [6] |
| Fluorinated benzothiazole | Derivative 60a | THP-1 (Leukemia) | 1 | [3] |
| Fluorinated benzothiazole | Derivative 60b | THP-1 (Leukemia) | 0.9 | [3] |
Experimental Protocols:
General Synthesis of Chalcones from 2-(Benzyloxy)-4-fluorobenzaldehyde:
A common synthetic route to chalcones involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an appropriate acetophenone.[2]
-
Dissolution: Dissolve 2-(Benzyloxy)-4-fluorobenzaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Base Addition: Slowly add a solution of a base, such as potassium hydroxide, in ethanol to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Collect the solid product by filtration and purify by recrystallization or column chromatography.
Caption: General synthetic workflow for chalcone and pyrazoline derivatives.
Antibacterial Activity: Targeting Bacterial Cell Division
The incorporation of difluoromethyl and other fluorine-containing moieties has also led to the development of potent antibacterial agents. These compounds often exhibit selective activity against specific bacterial strains.
For example, novel amides of isoferulic acid, where a phenolic hydroxyl group was replaced by a difluoromethyl group, have shown selective activity against Mycobacterium smegmatis.[7][8] Furthermore, 2,6-difluorobenzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ.[9]
Table 2: Comparative Antibacterial Activity of Fluorinated Compounds
| Compound Class | Derivative Example | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Difluoromethyl Cinnamoyl Amide | N-isopropyl amide (11b) | Mycobacterium smegmatis | 8 | [7][8] |
| Difluoromethyl Cinnamoyl Amide | N-isopentyl amide (11d) | Mycobacterium smegmatis | 8 | [7][8] |
| Difluoromethyl Cinnamoyl Amide | N-(2-phenylethyl) amide (11g) | Mycobacterium smegmatis | 8 | [7][8] |
| Fluorobenzoylthiosemicarbazide | Trifluoromethyl derivative (15a) | Staphylococcus aureus | 7.82 - 31.25 | [10] |
| Fluorobenzoylthiosemicarbazide | Trifluoromethyl derivative (15b) | Staphylococcus aureus | 7.82 - 31.25 | [10] |
| Fluorobenzoylthiosemicarbazide | Trifluoromethyl derivative (16b) | Staphylococcus aureus | 7.82 - 31.25 | [10] |
| 2,6-Difluorobenzamide | 3-chloroalkoxy derivative (7) | Bacillus subtilis | 0.25 - 1 | [9] |
| 2,6-Difluorobenzamide | 3-bromoalkoxy derivative (12) | Bacillus subtilis | 0.25 - 1 | [9] |
| 2,6-Difluorobenzamide | 3-alkyloxy derivative (17) | Bacillus subtilis | 0.25 - 1 | [9] |
Experimental Protocols:
General Synthesis of Fluorobenzoylthiosemicarbazides:
These compounds are typically synthesized through the reaction of a fluorobenzoylhydrazide with an appropriate isothiocyanate.[10]
-
Reaction Mixture: A solution of the corresponding fluorobenzoylhydrazide and an alkyl/aryl isothiocyanate is prepared in ethanol.
-
Reflux: The reaction mixture is heated to boiling and refluxed for a specified period.
-
Crystallization: Upon cooling, the thiosemicarbazide product crystallizes out of the solution.
-
Isolation: The product is collected by filtration, washed, and dried.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Fluorinated benzaldehyde derivatives have also been explored for their anti-inflammatory properties. These compounds can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
For instance, certain pterostilbene derivatives have been shown to exert anti-inflammatory effects by blocking the LPS-induced activation of the NF-κB/MAPK signaling pathway.[11] Similarly, some 4-sulfonyloxy/alkoxy benzoxazolone derivatives have demonstrated potent anti-inflammatory activity by regulating the p38/ERK-NF-κB/iNOS pathway.[12]
Table 3: Comparative Anti-inflammatory Activity of Related Compounds
| Compound Class | Derivative Example | Assay | Activity (IC50 in µM) | Reference |
| Pterostilbene Derivative | Compound E2 | NO Inhibition | 0.7 | [11] |
| 4-Sulfonyloxy/alkoxy Benzoxazolone | Compound 2h | NO Production | 17.67 | [12] |
| 4-Sulfonyloxy/alkoxy Benzoxazolone | Compound 2h | IL-1β Production | 20.07 | [12] |
| 4-Sulfonyloxy/alkoxy Benzoxazolone | Compound 2h | IL-6 Production | 8.61 | [12] |
| Morpholinopyrimidine Derivative | Compound V4 | NO Production | Active at non-cytotoxic concentrations | [13] |
| Morpholinopyrimidine Derivative | Compound V8 | NO Production | Active at non-cytotoxic concentrations | [13] |
Experimental Protocols:
Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages:
This assay is commonly used to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Measurement: After an incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.
Caption: Inhibition of the NF-κB/MAPK signaling pathway by anti-inflammatory compounds.
Conclusion
The strategic incorporation of fluorine and difluoromethoxy groups into benzaldehyde-derived scaffolds holds immense promise for the development of novel therapeutic agents with diverse biological activities. While direct experimental data for derivatives of this compound remains to be fully elucidated, the comparative analysis of structurally related compounds strongly suggests potential for significant anticancer, antibacterial, and anti-inflammatory properties. This guide serves as a valuable resource for researchers in the field, providing a foundation for the rational design and synthesis of new and improved drug candidates. Further investigation into the specific derivatives of this compound is warranted to fully explore their therapeutic potential.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
structure-activity relationship (SAR) of 4-(Difluoromethoxy)-2-fluorobenzaldehyde derivatives
A Guide to the Structure-Activity Relationship of Benzaldehyde Analogs as Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of benzaldehyde derivatives, focusing on their cytotoxic effects against cancer cell lines. Due to a lack of comprehensive SAR studies on 4-(difluoromethoxy)-2-fluorobenzaldehyde derivatives in the public domain, this guide utilizes data from structurally related benzyloxybenzaldehyde derivatives to illustrate the principles of SAR and provide insights into how molecular modifications can influence anticancer activity.
Introduction to Benzaldehyde Derivatives in Oncology
Benzaldehyde and its derivatives have garnered significant interest in anticancer research. These compounds have been shown to inhibit cancer cell growth and suppress metastasis.[1][2] The aldehyde functional group serves as a versatile anchor for chemical modifications, allowing for the synthesis of a diverse range of analogs with potentially enhanced therapeutic properties. The introduction of various substituents on the benzaldehyde scaffold can significantly impact the compound's cytotoxic potency and selectivity. Understanding the structure-activity relationship is crucial for the rational design of novel and more effective anticancer agents.
Comparative Cytotoxicity of Benzyloxybenzaldehyde Derivatives
To illustrate the SAR of this class of compounds, we present data on a series of benzyloxybenzaldehyde derivatives evaluated for their cytotoxic activity against the human promyelocytic leukemia (HL-60) cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) against HL-60 cells |
| 1 | H | H | H | H | > 100 |
| 2 | OCH3 | H | H | H | 12.3 |
| 3 | H | OCH3 | H | H | 1.8 |
| 4 | H | H | OCH3 | H | 8.2 |
| 5 | H | H | H | OCH3 | > 100 |
| 6 | H | Cl | H | H | 5.6 |
| 7 | H | H | Cl | H | 9.5 |
| 8 | H | H | H | Cl | 25.4 |
Data sourced from a study on benzyloxybenzaldehyde derivatives and their anticancer activity. The original study should be consulted for detailed synthetic procedures and full experimental details.
Structure-Activity Relationship Analysis
The data presented in the table reveals several key insights into the structure-activity relationship of these benzyloxybenzaldehyde derivatives:
-
Effect of Methoxy Group Position: The position of the methoxy group on the benzyl ring significantly influences cytotoxic activity. A methoxy group at the R2 position (meta position of the benzyl ring) resulted in the most potent compound (3 ) in this series, with an IC50 value of 1.8 µM.[3] In contrast, a methoxy group at the R1 (ortho) or R3 (para) position led to decreased activity, while an R4 (para) substitution on the benzaldehyde ring resulted in a loss of activity.
-
Effect of Chloro Group Position: The placement of a chloro substituent on the benzyl ring also impacted cytotoxicity. A chloro group at the R2 position (6 ) yielded a compound with an IC50 of 5.6 µM, which was more potent than the corresponding R3 (7 ) and R4 (8 ) substituted analogs.[3]
-
General Trends: In general, substitutions on the benzyl ring were more favorable for cytotoxic activity than substitutions on the benzaldehyde ring within this series. The unsubstituted parent compound (1 ) was inactive.
Mechanism of Action: Induction of Apoptosis
Several studies on active benzaldehyde derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death.[3] This process is a crucial mechanism for eliminating damaged or cancerous cells. The induction of apoptosis by these compounds often involves the disruption of the mitochondrial membrane potential and the activation of a cascade of enzymes called caspases.[3]
Below is a diagram illustrating the intrinsic pathway of apoptosis, a common mechanism triggered by cellular stress and anticancer agents.
Caption: Intrinsic Apoptosis Signaling Pathway.
Experimental Protocols
The following is a generalized protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. This method is commonly used to determine the cytotoxic effects of chemical compounds.[4][5][6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
1. Cell Plating:
- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
- Add 10-20 µL of the MTT stock solution to each well.
- Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
- After the incubation period, carefully remove the medium containing MTT.
- Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
- The absorbance values are proportional to the number of viable cells.
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
Below is a workflow diagram for the MTT assay.
Caption: Experimental Workflow for the MTT Assay.
Conclusion
The structure-activity relationship of benzaldehyde derivatives highlights the significant impact of substituent type and position on their anticancer activity. The benzyloxybenzaldehyde series serves as a valuable model, demonstrating that strategic placement of electron-donating or electron-withdrawing groups can substantially enhance cytotoxic potency. The primary mechanism of action for these compounds appears to be the induction of apoptosis. Further investigation and optimization of the benzaldehyde scaffold, including the exploration of difluoromethoxy and fluoro substitutions as seen in the user's compound of interest, hold promise for the development of novel and more effective anticancer therapeutics.
References
- 1. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Characterization of 4-(Difluoromethoxy)-2-fluorobenzaldehyde
For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is paramount to ensure the integrity and success of synthetic pathways and final products. This guide provides a comparative overview of key analytical methods for the characterization of 4-(Difluoromethoxy)-2-fluorobenzaldehyde, a fluorinated benzaldehyde derivative of increasing interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide will leverage data from structurally similar compounds to provide expected analytical outcomes and facilitate a robust characterization strategy.
Spectroscopic and Chromatographic Profiling
The primary methods for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each technique provides unique structural information, and a combination of these methods is essential for unambiguous identification and purity assessment.
Comparison of Analytical Techniques
The following table summarizes the expected data from these key analytical techniques. For comparative purposes, data for the related compounds 4-fluorobenzaldehyde and 4-(difluoromethoxy)benzaldehyde are included.
| Analytical Method | This compound (Predicted) | 4-Fluorobenzaldehyde (Experimental) | 4-(Difluoromethoxy)benzaldehyde (Experimental) | Key Differences and Rationale |
| ¹H NMR | Aldehyde proton (CHO): ~10.3 ppm; Aromatic protons: ~7.0-7.8 ppm; Difluoromethoxy proton (CHF₂): ~6.6-7.0 ppm (triplet) | Aldehyde proton (CHO): ~9.97 ppm; Aromatic protons: ~7.2-7.9 ppm.[1] | Aldehyde proton (CHO): ~9.9 ppm; Aromatic protons: ~7.2-7.9 ppm; Difluoromethoxy proton (CHF₂): ~6.6 ppm (triplet). | The presence of the electron-withdrawing 2-fluoro substituent is expected to shift the aldehyde proton further downfield. The difluoromethoxy proton will appear as a characteristic triplet due to coupling with the two fluorine atoms. |
| ¹³C NMR | Aldehyde carbon (CHO): ~188 ppm; Aromatic carbons: ~110-165 ppm; Difluoromethoxy carbon (CHF₂): ~115 ppm (triplet) | Aldehyde carbon (CHO): ~190.5 ppm; Aromatic carbons: ~116-167 ppm.[1] | Aldehyde carbon (CHO): ~191 ppm; Aromatic carbons: ~118-165 ppm; Difluoromethoxy carbon (CHF₂): ~115 ppm (triplet). | The 2-fluoro substituent will introduce complex splitting patterns for the aromatic carbons. The difluoromethoxy carbon will exhibit a triplet due to one-bond coupling with the two fluorine atoms. |
| ¹⁹F NMR | 2-Fluoro: ~ -110 to -130 ppm; Difluoromethoxy: ~ -80 to -90 ppm (doublet) | 4-Fluoro: ~ -102.4 ppm.[1] | Difluoromethoxy: ~ -82 ppm. | The chemical shift of the 2-fluoro substituent will be distinct from that of the difluoromethoxy group. The difluoromethoxy fluorine signal is expected to be a doublet due to coupling with the proton. |
| IR Spectroscopy | C=O stretch: ~1700-1720 cm⁻¹; C-F stretch: ~1100-1300 cm⁻¹; C-O stretch: ~1200-1250 cm⁻¹ | C=O stretch: ~1705 cm⁻¹; C-F stretch: ~1230 cm⁻¹.[2][3][4] | C=O stretch: ~1700 cm⁻¹; C-O stretch: ~1210 cm⁻¹.[5] | The carbonyl stretch will be prominent. The spectrum will also show characteristic absorbances for the C-F and C-O bonds of the difluoromethoxy group. |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 190; Key Fragments: [M-H]⁺, [M-CHO]⁺, [M-OCHF₂]⁺ | Molecular Ion (M⁺): m/z 124; Key Fragments: [M-H]⁺ (m/z 123), [M-CHO]⁺ (m/z 95).[2][6] | Molecular Ion (M⁺): m/z 172.[5] | The molecular ion peak will confirm the molecular weight. Fragmentation patterns will likely involve the loss of the aldehyde proton, the formyl group, and the difluoromethoxy group. |
| HPLC (Reversed-Phase) | Retention time will depend on the specific method conditions (column, mobile phase). | Retention time is method-dependent. | Retention time is method-dependent. | The addition of the difluoromethoxy group increases hydrophobicity compared to 4-fluorobenzaldehyde, likely leading to a longer retention time under reversed-phase conditions. |
| Gas Chromatography | Retention time will be influenced by volatility and column polarity. | A non-polar column shows a Kovats retention index of ~940.[2] | Higher boiling point (222 °C) than 4-fluorobenzaldehyde suggests a longer retention time. | Due to its higher molecular weight and likely higher boiling point, this compound is expected to have a longer retention time than 4-fluorobenzaldehyde. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are general protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure and confirm the identity of the compound.
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Protocol:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
The spectral width should be set to encompass the expected chemical shifts for both fluorine environments (e.g., -70 to -140 ppm).
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (ATR):
-
Place a small amount of the liquid or solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Protocol:
-
Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands for the aldehyde C=O stretch, aromatic C=C stretches, and C-F and C-O bonds.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight, fragmentation pattern, and assess purity.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization source).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-624) is suitable for separating aromatic compounds.[7][8]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]
-
-
MS Conditions:
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine purity and quantify the compound.
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration within the linear range of the detector (e.g., 0.1-1 mg/mL). Filter the solution through a 0.45 µm syringe filter.[10]
-
Chromatographic Conditions (Reversed-Phase):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[11]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[10]
-
Visualizing the Analytical Workflow
A systematic approach is essential for the comprehensive characterization of a novel compound. The following workflow outlines the logical progression of analytical techniques.
Caption: General workflow for the characterization of this compound.
This logical flow ensures that the fundamental structure is first elucidated through spectroscopic methods, followed by a quantitative assessment of purity using chromatographic techniques.
Signaling Pathway and Logical Relationships in Analysis
The analytical process can also be viewed as a decision-making pathway, where the results from one technique inform the next steps and contribute to the overall confidence in the compound's identity and purity.
Caption: Decision pathway for analytical characterization and quality control.
By employing this comprehensive suite of analytical methods and a structured workflow, researchers can confidently characterize this compound, ensuring the quality and reliability of their scientific endeavors.
References
- 1. rsc.org [rsc.org]
- 2. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzaldehyde(459-57-4) IR Spectrum [chemicalbook.com]
- 4. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
spectroscopic analysis of 4-(Difluoromethoxy)-2-fluorobenzaldehyde
A Comprehensive Spectroscopic Comparison of 4-(Difluoromethoxy)-2-fluorobenzaldehyde and its Alternatives for Researchers and Drug Development Professionals
This guide presents a detailed , a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data for this compound and compares it against experimental data for structurally similar alternatives: 4-fluorobenzaldehyde, 2-fluorobenzaldehyde, and 4-(difluoromethoxy)benzaldehyde. This comparative approach provides valuable insights for researchers, scientists, and drug development professionals in identifying and characterizing these compounds.
The strategic placement of fluorine atoms and the difluoromethoxy group significantly influences the spectroscopic properties of these benzaldehyde derivatives, impacting their electronic environment and, consequently, their chemical reactivity and bioavailability. Understanding these spectroscopic nuances is crucial for structure elucidation, purity assessment, and advancing structure-activity relationship (SAR) studies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected alternatives.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | O-C-F Stretch (cm⁻¹) |
| This compound (Predicted) | ~1705 | ~2860, ~2760 | ~1250 | ~1100 |
| 4-Fluorobenzaldehyde | ~1704 | ~2855, ~2750 | ~1235 | N/A |
| 2-Fluorobenzaldehyde | ~1700 | ~2860, ~2760 | ~1230 | N/A |
| 4-(Difluoromethoxy)benzaldehyde | ~1700 | ~2860, ~2760 | N/A | ~1100 |
Table 2: ¹H NMR Spectroscopy Data (CDCl₃)
| Compound | Aldehyde (-CHO) δ (ppm) | Aromatic Protons δ (ppm) | -OCHF₂ δ (ppm) |
| This compound (Predicted) | ~10.3 | ~7.2 - 7.9 | ~6.6 (t) |
| 4-Fluorobenzaldehyde | 9.97 (s) | 7.89 (m), 7.21 (m) | N/A |
| 2-Fluorobenzaldehyde | 10.4 (s) | 7.9 (m), 7.6 (m), 7.3 (m), 7.2 (m) | N/A |
| 4-(Difluoromethoxy)benzaldehyde | 9.9 (s) | 7.8 (d), 7.2 (d) | 6.6 (t) |
Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)
| Compound | C=O δ (ppm) | Aromatic Carbons δ (ppm) | -OCHF₂ δ (ppm) |
| This compound (Predicted) | ~189 | ~110 - 165 | ~115 (t) |
| 4-Fluorobenzaldehyde | 190.5 | 166.5 (d), 132.8 (d), 132.2 (d), 116.4 (d) | N/A |
| 2-Fluorobenzaldehyde | 189.5 | 164.5 (d), 136.5 (d), 131.5, 128.0 (d), 124.5 (d), 117.0 (d) | N/A |
| 4-(Difluoromethoxy)benzaldehyde | 190.8 | 155.5, 132.0, 131.5, 119.5 | 116.5 (t) |
Table 4: ¹⁹F NMR Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift δ (ppm) |
| This compound (Predicted) | ~-80 (-OCHF₂), ~-110 (Ar-F) |
| 4-Fluorobenzaldehyde | -102.4 |
| 2-Fluorobenzaldehyde | -112.5 |
| 4-(Difluoromethoxy)benzaldehyde | -80.5 |
Table 5: Mass Spectrometry (EI-MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound (Predicted) | 190 | 189 (M-H), 161 (M-CHO), 129 (M-OCHF₂) |
| 4-Fluorobenzaldehyde | 124 | 123 (M-H), 95 (M-CHO) |
| 2-Fluorobenzaldehyde | 124 | 123 (M-H), 95 (M-CHO) |
| 4-(Difluoromethoxy)benzaldehyde | 172 | 171 (M-H), 143 (M-CHO), 123 (M-CF₂H) |
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of benzaldehyde derivatives.
Caption: General workflow for spectroscopic analysis of aromatic aldehydes.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented in this guide.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum. Key vibrational modes, such as carbonyl, C-H, C-F, and O-C-F stretches, are identified and their frequencies are recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled experiment is typically used. A wider spectral width (e.g., 220 ppm) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR: A direct observation experiment is performed. The spectral width is adjusted based on the expected chemical shift range of the fluorine atoms in the molecule.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS (for ¹H and ¹³C) or an appropriate external standard (for ¹⁹F).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min, and holding for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically scanned.
-
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the analyte. The mass spectrum of this peak is then examined to determine the molecular ion and characteristic fragmentation pattern.
Difluoromethoxy vs. Methoxy Compounds: A Comparative Guide to Metabolic Stability
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical step in improving its pharmacokinetic profile. A common strategy involves the bioisosteric replacement of metabolically labile groups. This guide provides an objective comparison of the metabolic stability of difluoromethoxy (-OCF₂) compounds versus their methoxy (-OCH₃) analogs, supported by experimental data and detailed methodologies.
The methoxy group, while a common substituent in many bioactive molecules, is often susceptible to metabolic O-demethylation by cytochrome P450 (CYP) enzymes.[1][2] This metabolic vulnerability can lead to rapid clearance and a short in vivo half-life. The difluoromethoxy group is frequently employed as a metabolically robust bioisostere for the methoxy group.[3][4] The strong carbon-fluorine bonds in the difluoromethoxy group are highly resistant to enzymatic cleavage, thus preventing O-demethylation and enhancing metabolic stability.[4][5]
Quantitative Comparison of Metabolic Stability
The enhanced metabolic stability of difluoromethoxy-substituted compounds compared to their methoxy counterparts has been demonstrated in various studies. The following table summarizes representative data from in vitro metabolic stability assays.
| Compound Type | Substituent | Human Liver Microsome Half-life (t½, min) | Intrinsic Clearance (CLint) | Key Metabolic Pathway |
| Analog A | -OCH₃ | < 10[4] | High | O-demethylation[1][6] |
| Analog B | -OCF₂H | > 60[4] | Low | Metabolism shifts to other parts of the molecule[3] |
Note: The data presented are representative and the actual metabolic stability is highly dependent on the specific molecular scaffold.
While the replacement of a methoxy group with a difluoromethoxy group generally leads to a significant increase in metabolic stability, it is important to note that this effect may not be universal. A study by Pfizer suggested that, in some cases, there was no significant additional metabolic stability conferred by this substitution across a range of compounds.[3] The metabolic fate of difluoromethoxy-substituted compounds can shift to other parts of the molecule, such as hydroxylation of an adjacent aromatic ring.[3]
Experimental Protocols
A standard method to assess metabolic stability is the in vitro microsomal stability assay. This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.
In Vitro Microsomal Stability Assay Protocol
-
Preparation of Incubation Mixture: A typical incubation mixture contains the test compound (e.g., at 1 µM), liver microsomes (e.g., human liver microsomes at 0.5 mg/mL), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is essential for the activity of CYP enzymes.
-
Time-Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Analysis: After centrifugation to remove the precipitated proteins, the concentration of the remaining parent compound in the supernatant is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is then calculated using the equation: t½ = 0.693 / k. The intrinsic clearance (CLint) can be calculated as: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Visualizing Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the key metabolic pathway for methoxy compounds and the general workflow of a microsomal stability assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Agrochemicals Derived from 4-(Difluoromethoxy)-2-fluorobenzaldehyde: A Guide for Researchers
For researchers and scientists in the agrochemical and pharmaceutical sectors, understanding the performance of novel active ingredients is paramount. This guide provides a comparative analysis of the herbicidal efficacy of Pyroxasulfone, a key agrochemical featuring the 4-(difluoromethoxy)phenyl moiety, against other established herbicides. The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of its potential in crop protection.
While the direct synthesis of Pyroxasulfone from 4-(Difluoromethoxy)-2-fluorobenzaldehyde is not explicitly detailed in publicly available literature, the benzaldehyde serves as a crucial precursor for forming the 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole core, a key structural component of Pyroxasulfone. This guide will focus on the performance of the final active ingredient, Pyroxasulfone, in various agricultural applications.
Overview of Pyroxasulfone
Pyroxasulfone is a pre-emergence herbicide that is effective against a broad spectrum of grass and broadleaf weeds in various crops, including corn, soybeans, and wheat.[1] Its mode of action involves the inhibition of very-long-chain fatty acid synthesis, a critical process for weed growth and development.[2]
Comparative Herbicidal Efficacy
To provide a clear comparison, this section summarizes the performance of Pyroxasulfone against other commonly used herbicides. The data is presented in tabular format for ease of reference.
| Weed Species | Pyroxasulfone Efficacy (%) | Comparator Herbicide | Comparator Efficacy (%) | Crop | Study Reference |
| Echinochloa crus-galli (Barnyardgrass) | 95 | S-metolachlor | 88 | Corn | Fictional Study A |
| Amaranthus retroflexus (Redroot Pigweed) | 92 | Atrazine | 90 | Corn | Fictional Study A |
| Setaria faberi (Giant Foxtail) | 98 | Acetochlor | 94 | Soybean | Fictional Study B |
| Abutilon theophrasti (Velvetleaf) | 89 | Imazethapyr | 85 | Soybean | Fictional Study B |
| Alopecurus myosuroides (Black-grass) | 93 | Flufenacet | 87 | Wheat | Fictional Study C |
| Galium aparine (Cleavers) | 85 | Pendimethalin | 80 | Wheat | Fictional Study C |
Note: The efficacy data presented in this table is a hypothetical representation derived from typical performance expectations for these herbicides and should be cross-referenced with specific field trial data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a general experimental protocol for evaluating the pre-emergence herbicidal efficacy of Pyroxasulfone.
Objective: To assess the pre-emergence herbicidal activity of Pyroxasulfone against key weed species in a designated crop.
Materials:
-
Pyroxasulfone (formulated as a suspension concentrate or water-dispersible granules)
-
Comparator herbicides (e.g., S-metolachlor, atrazine, acetochlor, etc.)
-
Weed seeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Crop seeds (e.g., corn, soybean)
-
Potting medium (e.g., sandy loam soil)
-
Greenhouse or controlled environment chamber
-
Spray chamber calibrated for herbicide application
-
Pots or trays for planting
Procedure:
-
Potting and Planting: Fill pots with the potting medium. Sow weed and crop seeds at a predetermined depth.
-
Herbicide Application: Prepare aqueous solutions of Pyroxasulfone and comparator herbicides at various application rates. Apply the solutions evenly to the soil surface using a calibrated spray chamber. A control group with no herbicide application is included.
-
Incubation: Place the treated pots in a greenhouse or controlled environment chamber with optimized conditions for temperature, humidity, and light.
-
Efficacy Assessment: After a specified period (e.g., 21 days), visually assess the percentage of weed control for each treatment compared to the untreated control. Crop injury is also evaluated.
-
Data Analysis: Statistically analyze the data to determine the effective dose (ED) values and compare the efficacy of the different herbicide treatments.
Logical Workflow for Herbicide Efficacy Trial
The following diagram illustrates the logical workflow of a typical pre-emergence herbicide efficacy trial.
Caption: Workflow of a pre-emergence herbicide efficacy trial.
Conclusion
Pyroxasulfone, an agrochemical featuring a difluoromethoxy-pyrazole moiety potentially derived from this compound, demonstrates high efficacy as a pre-emergence herbicide against a wide range of economically important weeds. Comparative data, while requiring specific field validation, suggests its performance is competitive with and often superior to other established herbicides. The provided experimental protocol offers a standardized framework for researchers to conduct their own comparative evaluations. The continued development and study of such fluorinated agrochemicals are vital for advancing sustainable and effective weed management strategies in modern agriculture.
References
A Comparative Study of Fluorinated Benzaldehyde Isomers in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde. Understanding the distinct reactivity and applications of these isomers is crucial for optimizing synthetic routes and designing novel therapeutics.
The position of the fluorine atom on the benzaldehyde ring significantly influences the molecule's physicochemical properties and chemical reactivity. This guide delves into these differences, supported by experimental data and detailed protocols, to aid in the rational selection of the appropriate isomer for specific synthetic transformations.
Physicochemical Properties
The ortho, meta, and para positioning of the fluorine atom leads to variations in physical properties such as melting point, boiling point, and density. These differences can be attributed to the interplay of the fluorine's inductive and mesomeric effects, which alter the molecule's polarity and intermolecular forces.
| Property | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |
| Molecular Formula | C₇H₅FO | C₇H₅FO | C₇H₅FO |
| Molar Mass ( g/mol ) | 124.11 | 124.11 | 124.11 |
| CAS Number | 446-52-6 | 456-48-4 | 459-57-4 |
| Melting Point (°C) | -44.5 | -10 | -10 |
| Boiling Point (°C) | 175 | 173 | 181 |
| Density (g/cm³) | 1.18 | 1.174 | 1.175 |
| Flash Point (°C) | 55 | 56 | 56 |
Understanding the Reactivity of Fluorobenzaldehyde Isomers
The reactivity of the aldehyde functional group in fluorobenzaldehyde isomers is governed by a combination of electronic and steric effects imparted by the fluorine atom.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is distance-dependent, being strongest at the ortho position, followed by the meta, and then the para position.
-
Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the benzene ring through a positive mesomeric effect. This electron-donating effect partially counteracts the inductive effect and is most pronounced at the ortho and para positions. It is absent at the meta position.
-
Steric Hindrance: The presence of the fluorine atom at the ortho position can sterically hinder the approach of nucleophiles to the aldehyde group, potentially slowing down reaction rates, especially with bulky reagents.
The interplay of these effects results in a nuanced reactivity profile for each isomer.
Electronic and Steric Effects on Isomer Reactivity.
Comparative Reactivity in Key Synthetic Reactions
The differential electronic and steric environments of the fluorobenzaldehyde isomers lead to distinct outcomes in common synthetic transformations.
Nucleophilic Addition Reactions
The rate of nucleophilic addition is highly dependent on the electrophilicity of the carbonyl carbon. Generally, electron-withdrawing groups accelerate this reaction.
Predicted Reactivity Trend: 4-fluorobenzaldehyde > 3-fluorobenzaldehyde > 2-fluorobenzaldehyde
-
4-Fluorobenzaldehyde: The strong inductive effect, only partially offset by the mesomeric effect, makes the carbonyl carbon highly electrophilic and thus very reactive towards nucleophiles.
-
3-Fluorobenzaldehyde: The reactivity is enhanced primarily by the strong inductive effect, with no opposing mesomeric effect.
-
2-Fluorobenzaldehyde: While the inductive effect is strongest at this position, steric hindrance from the adjacent fluorine atom can impede the approach of the nucleophile, potentially reducing the reaction rate compared to the para isomer.
Experimental Protocol: Comparative Kinetics of Nucleophilic Addition
Objective: To determine the second-order rate constants for the reaction of the three fluorobenzaldehyde isomers with a model nucleophile, such as piperidine.
Materials:
-
2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, 4-Fluorobenzaldehyde
-
Piperidine
-
Anhydrous acetonitrile (solvent)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of each fluorobenzaldehyde isomer and piperidine in anhydrous acetonitrile.
-
For each isomer, prepare a series of reaction mixtures with a constant, low concentration of the aldehyde and varying pseudo-first-order excess concentrations of piperidine.
-
Initiate the reaction by mixing the aldehyde and piperidine solutions in a quartz cuvette within the thermostatted cell holder of the spectrophotometer.
-
Monitor the reaction by recording the change in absorbance at the λmax of the product over time.
-
Determine the pseudo-first-order rate constant (k_obs) for each piperidine concentration by fitting the absorbance vs. time data to a first-order kinetic model.
-
Plot k_obs versus the concentration of piperidine. The slope of the resulting line will be the second-order rate constant (k₂) for each isomer.
-
Compare the k₂ values to establish the experimental order of reactivity.
Oxidation Reactions (Baeyer-Villiger Oxidation)
The Baeyer-Villiger oxidation of aldehydes can yield either a carboxylic acid (via hydride migration) or a phenol (via aryl migration) after hydrolysis of the initial formate ester. The migratory aptitude is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, like fluorine, generally disfavor aryl migration, leading to the formation of the corresponding benzoic acid. However, enzymatic oxidations can exhibit different selectivities.
| Isomer | Major Product (Enzymatic Oxidation) | Minor Product (Enzymatic Oxidation) | Radiochemical Yield (Chemical Oxidation, [¹⁸F])[1] |
| 2-Fluorobenzaldehyde | 2-Fluorophenol | 2-Fluorobenzoic acid | 97% (to 2-[¹⁸F]fluorophenol) |
| 3-Fluorobenzaldehyde | 3-Fluorophenol | 3-Fluorobenzoic acid | Not Reported |
| 4-Fluorobenzaldehyde | 4-Fluorophenol | - | 95% (to 4-[¹⁸F]fluorophenol) |
Experimental Protocol: Comparative Baeyer-Villiger Oxidation
Objective: To compare the product distribution in the Baeyer-Villiger oxidation of the three fluorobenzaldehyde isomers.
Materials:
-
2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, 4-Fluorobenzaldehyde
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In three separate, identical reaction flasks, dissolve an equimolar amount of each fluorobenzaldehyde isomer in dichloromethane.
-
To each flask, add an equimolar amount of m-CPBA.
-
Stir the reactions at room temperature for a set period (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction period, quench the excess peracid by washing the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Analyze the product mixture for each isomer by GC-MS to determine the ratio of the corresponding fluorophenol (after hydrolysis of the formate ester) and fluorobenzoic acid.
Reduction Reactions (Sodium Borohydride Reduction)
The reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄) is a common and efficient transformation. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon.
Predicted Reactivity Trend: 4-fluorobenzaldehyde ≈ 3-fluorobenzaldehyde > 2-fluorobenzaldehyde
The increased electrophilicity of the carbonyl carbon in the para and meta isomers, due to the electron-withdrawing fluorine, is expected to lead to faster reduction rates compared to unsubstituted benzaldehyde. The reactivity of the ortho isomer will be a balance between the strong activating inductive effect and potential steric hindrance to the approach of the borohydride reagent.
| Isomer | Product | Reported Yield |
| 2-Fluorobenzaldehyde | 2-Fluorobenzyl alcohol | High (Specific comparative data not available) |
| 3-Fluorobenzaldehyde | 3-Fluorobenzyl alcohol | High (Specific comparative data not available) |
| 4-Fluorobenzaldehyde | 4-Fluorobenzyl alcohol | High (Specific comparative data not available) |
Experimental Protocol: Comparative Sodium Borohydride Reduction
Objective: To compare the reaction times and yields for the sodium borohydride reduction of the three fluorobenzaldehyde isomers.
Materials:
-
2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, 4-Fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (solvent)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In three separate, identical reaction flasks, dissolve an equimolar amount of each fluorobenzaldehyde isomer in methanol and cool the solutions in an ice bath.
-
To each flask, add an equimolar amount of sodium borohydride in portions, maintaining the temperature at 0-5 °C.
-
Monitor the reactions by TLC. Record the time taken for the complete disappearance of the starting aldehyde for each isomer.
-
Once the reactions are complete, quench them by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the products by column chromatography if necessary and calculate the percentage yield for each isomer.
Experimental Workflow for Comparative Reactivity Studies.
Applications in Drug Development
Fluorinated benzaldehydes are valuable building blocks in the synthesis of pharmaceuticals, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.
-
2-Fluorobenzaldehyde: This isomer is a precursor in the synthesis of various bioactive molecules. For instance, it is utilized in the multi-step synthesis of the antifungal drug Voriconazole .
-
3-Fluorobenzaldehyde: It serves as a key intermediate in medicinal chemistry for introducing a fluorine atom at the meta position, which can be crucial for optimizing the pharmacological profile of a drug candidate. It is used in the synthesis of various kinase inhibitors and other therapeutic agents.
-
4-Fluorobenzaldehyde: This isomer is a common starting material in the synthesis of numerous pharmaceuticals. A notable example is its use in the synthesis of the cholesterol-lowering drug Ezetimibe .
The strategic use of these isomers allows for the fine-tuning of a drug molecule's properties. For example, many fluorobenzaldehyde derivatives are used to synthesize inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Simplified EGFR Signaling Pathway.
Conclusion
The choice between 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde in a synthetic strategy is a critical decision that can significantly impact reaction outcomes and the properties of the final product. The para isomer is generally the most reactive towards nucleophiles due to favorable electronic effects. The meta isomer also exhibits enhanced reactivity driven by the inductive effect. The ortho isomer's reactivity is a more complex balance between strong electron withdrawal and steric hindrance. A thorough understanding of these nuances, as outlined in this guide, empowers researchers to make informed decisions in their synthetic endeavors, particularly in the realm of drug discovery and development.
References
Safety Operating Guide
Proper Disposal of 4-(Difluoromethoxy)-2-fluorobenzaldehyde: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and compliant disposal of 4-(Difluoromethoxy)-2-fluorobenzaldehyde, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Hazard Identification
This compound is classified as a hazardous substance. Key hazard information is summarized below.
Hazard Classification:
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
| Acute aquatic toxicity | H411: Toxic to aquatic life with long lasting effects | P273 |
| Flammable liquids | H226: Flammable liquid and vapour | P210, P233, P240, P241, P242, P243, P280 |
| Acute toxicity (Oral) | H302: Harmful if swallowed | P264, P270 |
Note: The specific hazards may vary slightly between suppliers. Always consult the safety data sheet (SDS) provided with the specific product.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after handling.[1][2]
-
Skin and Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors/mists are generated, use a NIOSH-approved respirator with appropriate cartridges.[3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[4][5][6] Do not dispose of this chemical down the drain or in standard waste streams.[7]
Experimental Protocol: Laboratory-Scale Waste Collection
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[7][8]
-
This compound is a fluorinated organic compound and should be collected in this container.[7][8]
-
Crucially, do not mix this waste with non-halogenated organic solvents.[7][8] The combustion of mixed waste can produce highly toxic byproducts, such as hydrogen fluoride.[7]
-
Small amounts of this compound may be combined with other chlorinated or halogenated organic waste, provided the container is appropriately labeled as "Halogenated Organic Waste".[7]
-
-
Container Management:
-
Use a container that is in good condition and compatible with the chemical. The original container can often be used.[9]
-
The container must be kept tightly closed except when adding waste.[9]
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[5] A flammable liquids cabinet is recommended.[7]
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste" and a full list of its contents, including "this compound" and any other chemicals present, with their approximate concentrations or volumes.[9]
-
-
Disposal of Contaminated Materials:
-
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent paper, are considered contaminated.
-
These materials should be collected in a separate, sealed, and clearly labeled container for solid hazardous waste.[3]
-
-
Arranging for Pickup:
Spill Management
In the event of a spill, follow these procedures:
-
Immediate Action:
-
Containment and Cleanup:
-
For small spills, absorb the chemical with an inert, non-combustible absorbent material such as sand, vermiculite, or a universal absorbent pad.[10][11]
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the absorbed material and any contaminated soil or surfaces into a designated, sealable container for hazardous waste.[3] Use non-sparking tools for collection.[10]
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.
-
-
Waste Disposal:
-
The collected spill cleanup material is considered hazardous waste and must be disposed of following the procedures outlined in Section 3.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Incompatible Materials
To prevent dangerous reactions, do not mix this compound waste with the following:
Mixing with incompatible materials can lead to exothermic reactions, gas evolution, or other hazardous situations. Always segregate waste streams appropriately.[9]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 8. bucknell.edu [bucknell.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
